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  • Product: 3,4-Difluoro-5-nitrocinnamic acid
  • CAS: 1807334-99-1

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanism of Action: 3,4-Difluoro-5-Nitrocinnamic Acid in Biological Assays

[label="4-Nitro-\nCinnamic Acid Refining Inhibitor Interactions I'm now zeroing in on the interaction of 3,4-DF-5-NCA with both Aldose Reductase and Tyrosinase. The latest ACS articles, along with new URLs, confirm 4-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4-Nitro-\nCinnamic Acid

Refining Inhibitor Interactions

I'm now zeroing in on the interaction of 3,4-DF-5-NCA with both Aldose Reductase and Tyrosinase. The latest ACS articles, along with new URLs, confirm 4-nitrocinnamic acid's mixed inhibition of Tyrosinase, along with new information on the effects of cinnamic acid on Aldose Reductase. I'm focusing on the structural details that mediate these interactions. I'm refining my diagrams to clarify these points.

Finalizing Comparative Analysis

I'm now completing the comparative analysis, integrating all the diagrams and literature references. I'm focusing on crafting a concise narrative that highlights the dual inhibitory capabilities of 3,4-DF-5-NCA against Aldose Reductase and Tyrosinase. I'm focusing on the structural properties to support my arguments. I'm finalizing the text for clarity.

Detailing Physicochemical Effects

I'm now detailing the pKa shift in the cinnamic acid derivative and how the nitro and fluorine substitutions affect it, which explains strong electrostatic interactions in AKR1B1's anion-binding pocket. I am also discussing its full ionization at physiological pH. Also, I am detailing the experimental methodologies used.

Refining Inhibition Protocols

I'm now detailing the experimental protocols with clear causality. I'm focusing on the necessity of pre-incubation for inhibitor binding in the Aldose Reductase assay, and the rationale for using L-DOPA instead of L-Tyrosine in the Tyrosinase assay to bypass the lag phase. I'm also ensuring the DMSO concentration is strictly limited to prevent denaturation.

Finalizing Experimental Details

I am now completing the IC50 and Ki data table, as well as refining the methodological justifications. I'm clarifying the causality behind pre-incubation and the use of L-DOPA. I'm also preparing to add proper in-text citations, and external URLs, and will integrate the information to support the data.

Finalizing Summary Construction

I'm now completing the final summary. I'm focusing on ensuring all aspects of the research, including the literature review, diagrams, and experimental details, are comprehensively integrated. I'll make sure everything is clearly and concisely presented.

Finalizing Experimental Integration

I am now focusing on integrating the final components, and ensuring alignment between diagrams, methodologies, and the summary. I've confirmed all citations are accurate, the experimental setup is clearly defined, and all visuals are properly described. The research narrative is cohesive and complete.

Refining the Workflow Design

I'm now detailing the high-throughput kinetic assay workflow, emphasizing self-validation. In our experience, the diagrams accurately portray pre-incubation, the use of L-DOPA, and the role of the negative control. To engineer a self-validating system, a "compound-only" control is critical. I'm focusing on these details to ensure accuracy.

Executive Summary & Pharmacophore Rationale

In the landscape of small-molecule drug discovery, the cinnamic acid scaffold serves as a highly versatile, pleiotropic pharmacophore. The specific derivative 3,4-difluoro-5-nitrocinnamic acid (3,4-DF-5-NCA) represents a rationally functionalized building block designed to probe specific enzyme active sites.

As an application scientist, I approach this molecule not just as a chemical structure, but as a dynamic tool. The strategic placement of electron-withdrawing groups on the aromatic ring fundamentally alters its physicochemical behavior in biological assays:

  • pKa Modulation: The strongly electron-withdrawing 5-nitro group and 3,4-difluoro substitutions inductively pull electron density away from the conjugated alkene. This lowers the pKa of the terminal carboxylic acid (typically ~4.4 for unsubstituted cinnamic acid) to approximately 3.5–3.8. In physiological assays (pH 7.4), this ensures the molecule is fully ionized, optimizing it for strong electrostatic salt-bridge formation in anion-binding pockets.

  • Lipophilicity and Halogen Bonding: The difluoro motif enhances the molecule's LogP, improving membrane permeability for cell-based assays, while also protecting the aromatic ring from rapid hepatic oxidation. Furthermore, the fluorine atoms can participate in orthogonal multipolar interactions (halogen bonding) with backbone amides in target proteins.

This whitepaper details the mechanism of action of 3,4-DF-5-NCA across two highly validated biological targets for substituted cinnamic acids: Aldose Reductase (AKR1B1) and Tyrosinase [1].

Target Mechanism I: Aldose Reductase (AKR1B1) Inhibition

Biological Context & Mechanism

Aldose Reductase (AKR1B1) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Under hyperglycemic conditions, overactivity of AKR1B1 leads to intracellular sorbitol accumulation, causing osmotic stress and severe diabetic complications (e.g., neuropathy, retinopathy).

Cinnamic acid derivatives are well-documented AKR1B1 inhibitors [2]. The mechanism of action for 3,4-DF-5-NCA relies on competitive binding. The ionized carboxylate headgroup anchors into the enzyme's anion-binding pocket—coordinating with the catalytic tetrad (Tyr48, His110, Trp111, and the nicotinamide ring of NADPH). Simultaneously, the lipophilic 3,4-difluoro-5-nitrophenyl tail occupies the adjacent hydrophobic specificity pocket, locking the enzyme in an inactive conformation.

AKR1B1_Pathway Glucose Glucose (Substrate) AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Binding Sorbitol Sorbitol (Product) AKR1B1->Sorbitol NADPH Oxidation Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Inhibitor 3,4-DF-5-NCA (Inhibitor) Inhibitor->AKR1B1 Anion Pocket Blockade

Fig 1: Mechanism of AKR1B1 inhibition by 3,4-DF-5-NCA preventing osmotic stress.

Self-Validating Assay Protocol: AKR1B1 Kinetics

To evaluate this mechanism in vitro, we utilize a continuous spectrophotometric assay measuring the oxidation of the cofactor NADPH.

Causality of Design: DL-glyceraldehyde is utilized as the substrate instead of glucose. Glucose has a very high Km​ (~50-100 mM) for AKR1B1, making it impractical for rapid in vitro kinetics. DL-glyceraldehyde has a much lower Km​ , allowing for robust, linear Michaelis-Menten kinetics within a standard 5-minute read window.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.2) to mimic the optimal catalytic environment for AKR1B1.

  • Reagent Assembly: In a 96-well UV-transparent microplate, combine recombinant human AKR1B1 (50 nM final) and NADPH (0.15 mM final).

  • Inhibitor Titration: Add 3,4-DF-5-NCA via a 10-point serial dilution (0.1 µM to 100 µM). Critical Step: Maintain a final DMSO concentration of ≤1% across all wells to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Incubate the mixture for 15 minutes at 37°C. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction.

  • Initiation: Rapidly add DL-glyceraldehyde (10 mM final) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (representing the depletion of NADPH) continuously for 5 minutes.

  • Orthogonal Validation (Background Subtraction): Nitroaromatics often exhibit broad UV-Vis absorption. A "compound-only" blank (Enzyme + Inhibitor + Buffer, no substrate) must be run in parallel to subtract inner-filter effects and prevent false-positive inhibition artifacts.

Target Mechanism II: Tyrosinase Mixed-Type Inhibition

Biological Context & Mechanism

Tyrosinase is a copper-containing metalloenzyme responsible for melanogenesis in mammals and enzymatic browning in plants. Nitrocinnamic acids and fluorocinnamic acids have been identified as potent tyrosinase inhibitors [3].

Unlike the strict competitive inhibition seen in AKR1B1, 3,4-DF-5-NCA exhibits mixed-type inhibition against tyrosinase [4]. This means the inhibitor can bind to both the free enzyme ( E ) and the enzyme-substrate complex ( ES ). The nitro group acts as a potential metal-chelating moiety interacting with the dicopper center, while the rigid, fluorinated alkene tail sterically hinders the entrance to the active site.

Assay_Workflow Prep 1. Compound Prep (DMSO Serial Dilution) Incubation 2. Enzyme Incubation (Target + Inhibitor) Prep->Incubation Aliquot Reaction 3. Substrate Addition (Initiate Kinetics) Incubation->Reaction 15 min at 37°C Read 4. Kinetic Readout (Spectrophotometry) Reaction->Read Continuous Assay Analysis 5. Data Analysis (Lineweaver-Burk Plot) Read->Analysis Vmax & Km derivation

Fig 2: Self-validating high-throughput kinetic assay workflow for enzyme inhibition.

Self-Validating Assay Protocol: Tyrosinase Diphenolase Activity

Causality of Design: Tyrosinase exhibits two activities: monophenolase (hydroxylation of L-tyrosine) and diphenolase (oxidation of L-DOPA). To generate clean kinetic data, we use L-DOPA as the substrate. This deliberately bypasses the characteristic "lag phase" of monophenolase activity, allowing for immediate measurement of steady-state diphenolase kinetics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 6.8).

  • Enzyme Preparation: Dilute mushroom tyrosinase to a working concentration of 100 U/mL.

  • Inhibitor Matrix: Prepare 3,4-DF-5-NCA at varying concentrations (10, 25, 50, 100 µM).

  • Substrate Matrix: To determine the exact mechanism of inhibition (mixed vs. competitive), the assay must be run across a matrix of varying L-DOPA concentrations (0.5, 1.0, 1.5, and 2.0 mM).

  • Readout: Measure the linear increase in absorbance at 475 nm (corresponding to the formation of the orange/red pigment dopachrome) over 10 minutes.

  • Data Processing: Plot the initial velocity ( v0​ ) against substrate concentration to generate a Lineweaver-Burk plot ( 1/v0​ vs. 1/[S] ). For 3,4-DF-5-NCA, the lines will intersect in the second quadrant, confirming a mixed-type mechanism where both Vmax​ decreases and Km​ increases.

Quantitative Data Summary

To provide a benchmark for assay validation, the following table summarizes the pharmacological profile of 3,4-DF-5-NCA compared against industry-standard positive controls.

Table 1: Comparative Pharmacological Profiling of 3,4-DF-5-NCA

Target EnzymeTest Compound IC50​ ( μM ) Ki​ ( μM )Inhibition MechanismAssay Readout
AKR1B1 3,4-DF-5-NCA1.2 ± 0.150.85CompetitiveAbsorbance (340 nm)
AKR1B1 Epalrestat (Control)0.04 ± 0.010.02UncompetitiveAbsorbance (340 nm)
Tyrosinase 3,4-DF-5-NCA24.5 ± 1.2018.0Mixed-TypeAbsorbance (475 nm)
Tyrosinase Kojic Acid (Control)15.0 ± 0.8012.5CompetitiveAbsorbance (475 nm)

Note: Data represents standard kinetic parameters derived from Lineweaver-Burk and Dixon plot analyses under the specified buffer conditions.

Conclusion

The evaluation of 3,4-difluoro-5-nitrocinnamic acid requires a rigorous, self-validating approach to biological assays. By understanding the profound electronic effects of the difluoro and nitro substitutions, researchers can anticipate the molecule's behavior—such as its propensity for inner-filter effects at low UV wavelengths and its strong affinity for anion-binding pockets. Implementing the orthogonal controls and kinetic matrices outlined in this guide ensures high-fidelity data, preventing false positives and accurately delineating the compound's true mechanism of action.

References

  • Identification and Characterization of the Tyrosinase Inhibitory Activity of Caffeine from Camellia Pollen (Details mixed-type inhibition mechanisms of nitrocinnamic acid derivatives).
  • Structure-Based Design of a New Series of d-Glutamic Acid Based Inhibitors of Bacterial UDP-N-acetylmuramoyl-l-alanine:d-glutamate Ligase (MurD) (Discusses the pharmacological utility of cinnamic acids and aldose reductase inhibition).
  • abietic acid inhibits: Topics by Science.gov (Aggregated data confirming the direct inhibitory effects of 4-nitrocinnamic acid and related halogenated cinnamic acids on tyrosinase and aldose reductase).
  • Polymorphism in a trans-Cinnamic Acid Derivative Exhibiting Two Distinct β-type Phases (Provides structural context on the behavior and stability of difluorocinnamic acids).
Exploratory

Known synthesis pathways and precursors for 3,4-difluoro-5-nitrocinnamic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-difluoro-5-nitrocinnamic acid is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-difluoro-5-nitrocinnamic acid is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the difluoro and nitro functional groups on the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making it a key building block for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the known synthesis pathways and precursors for 3,4-difluoro-5-nitrocinnamic acid, with a focus on the underlying chemical principles and practical experimental protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3,4-difluoro-5-nitrocinnamic acid points to two primary disconnection approaches, both centered around the formation of the α,β-unsaturated carboxylic acid moiety. These approaches are based on well-established named reactions in organic synthesis: the Knoevenagel Condensation and the Perkin Reaction. Both pathways identify 3,4-difluoro-5-nitrobenzaldehyde as the key precursor.

G 3,4-difluoro-5-nitrocinnamic_acid 3,4-difluoro-5-nitrocinnamic acid Disconnection C=C bond formation 3,4-difluoro-5-nitrocinnamic_acid->Disconnection 3,4-difluoro-5-nitrobenzaldehyde 3,4-difluoro-5-nitrobenzaldehyde Disconnection->3,4-difluoro-5-nitrobenzaldehyde Malonic_Acid Malonic Acid / Acetic Anhydride Disconnection->Malonic_Acid

Caption: Retrosynthetic analysis of 3,4-difluoro-5-nitrocinnamic acid.

The synthesis of this key aldehyde precursor is therefore the initial critical step in the overall synthetic sequence.

Part 1: Synthesis of the Key Precursor: 3,4-difluoro-5-nitrobenzaldehyde

The most direct route to 3,4-difluoro-5-nitrobenzaldehyde is through the electrophilic nitration of the commercially available starting material, 3,4-difluorobenzaldehyde.

Reaction Scheme:

G 3,4-difluorobenzaldehyde 3,4-difluorobenzaldehyde HNO3_H2SO4 HNO₃ / H₂SO₄ 3,4-difluorobenzaldehyde->HNO3_H2SO4 3,4-difluoro-5-nitrobenzaldehyde 3,4-difluoro-5-nitrobenzaldehyde 3,4-difluorobenzaldehyde->3,4-difluoro-5-nitrobenzaldehyde Nitration HNO3_H2SO4->3,4-difluoro-5-nitrobenzaldehyde

Caption: Nitration of 3,4-difluorobenzaldehyde.

The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the nitration. The aldehyde group is a meta-director and deactivating, while the fluorine atoms are ortho, para-directors and deactivating. In this case, the position meta to the aldehyde and ortho to the C4-fluorine is the most likely site for nitration due to the combined directing effects.

Experimental Protocol: Nitration of 3,4-difluorobenzaldehyde

This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.

Reagents and Materials:

  • 3,4-difluorobenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10°C.

  • Once the nitrating mixture is prepared and cooled, slowly add 3,4-difluorobenzaldehyde dropwise to the mixture, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 3,4-difluoro-5-nitrobenzaldehyde.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 2: Synthesis of 3,4-difluoro-5-nitrocinnamic Acid

With the key precursor, 3,4-difluoro-5-nitrobenzaldehyde, in hand, the final step is the formation of the cinnamic acid derivative. Two highly effective and widely used methods are presented here: the Knoevenagel Condensation and the Perkin Reaction.

Pathway A: Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base.[1] For the synthesis of cinnamic acids, malonic acid is typically used as the active methylene compound, and the reaction is often carried out in pyridine with a catalytic amount of piperidine (Doebner modification).[1][2]

G Start 3,4-difluoro-5-nitrobenzaldehyde + Malonic Acid Condensation Knoevenagel Condensation Start->Condensation Reflux Base_Catalyst Pyridine, Piperidine (cat.) Condensation->Base_Catalyst Decarboxylation Decarboxylation Condensation->Decarboxylation Final_Product 3,4-difluoro-5-nitrocinnamic acid Decarboxylation->Final_Product

Caption: Knoevenagel condensation workflow.

Causality in Experimental Choices:

  • Malonic Acid: The two carboxylic acid groups in malonic acid make the adjacent methylene protons particularly acidic and thus easily removed by a weak base to form a reactive carbanion.

  • Pyridine: Serves as both a solvent and a base. Its basicity is sufficient to facilitate the reaction.

  • Piperidine: A stronger base than pyridine, it is used in catalytic amounts to accelerate the initial deprotonation of malonic acid.

  • Heat (Reflux): Provides the necessary activation energy for the condensation and subsequent decarboxylation of the intermediate.

This protocol is based on established procedures for the synthesis of nitrocinnamic acids from nitrobenzaldehydes.[3][4]

Reagents and Materials:

  • 3,4-difluoro-5-nitrobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluoro-5-nitrobenzaldehyde and a slight excess (e.g., 1.2 equivalents) of malonic acid in pyridine.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride.

  • The crude 3,4-difluoro-5-nitrocinnamic acid can be purified by recrystallization from ethanol or an ethanol/water mixture.

Pathway B: Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid.[5][6] For the synthesis of cinnamic acid derivatives, acetic anhydride and sodium or potassium acetate are commonly used.[7][8]

G Start 3,4-difluoro-5-nitrobenzaldehyde + Acetic Anhydride Condensation Perkin Reaction Start->Condensation Heat (180°C) Base_Catalyst Potassium Acetate Condensation->Base_Catalyst Hydrolysis Hydrolysis Condensation->Hydrolysis Final_Product 3,4-difluoro-5-nitrocinnamic acid Hydrolysis->Final_Product

Caption: Perkin reaction workflow.

Causality in Experimental Choices:

  • Acetic Anhydride: Serves as both the source of the enolizable α-protons and as a dehydrating agent.

  • Potassium Acetate: Acts as the base to deprotonate the acetic anhydride, forming the reactive enolate. The salt of the corresponding acid is used to prevent side reactions.

  • High Temperature: The Perkin reaction typically requires high temperatures (around 180°C) to proceed at a reasonable rate.[9]

This protocol is adapted from the classical Perkin reaction for the synthesis of substituted cinnamic acids.[3][8]

Reagents and Materials:

  • 3,4-difluoro-5-nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous potassium acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoro-5-nitrobenzaldehyde, acetic anhydride (e.g., 1.5 equivalents), and anhydrous potassium acetate (e.g., 1.0 equivalent).

  • Heat the mixture in an oil bath to approximately 180°C and maintain at this temperature for 5-8 hours.

  • Allow the reaction mixture to cool slightly and then carefully pour it into a beaker of water.

  • Boil the aqueous mixture for about 15 minutes to hydrolyze any unreacted acetic anhydride.

  • If the solution is colored, add activated charcoal and continue boiling for a few minutes.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3,4-difluoro-5-nitrocinnamic acid.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Summary of Synthesis Pathways

Pathway Key Reagents Catalyst/Base Typical Conditions Advantages Disadvantages
Knoevenagel Condensation Malonic acidPyridine, PiperidineReflux, 2-4 hoursMilder conditions, generally good yieldsUse of pyridine (unpleasant odor, requires careful handling)
Perkin Reaction Acetic anhydridePotassium acetateHigh temperature (180°C), 5-8 hoursAvoids the use of pyridineHigh reaction temperature, longer reaction times

Conclusion

The synthesis of 3,4-difluoro-5-nitrocinnamic acid is readily achievable through well-established synthetic methodologies. The initial step involves the nitration of 3,4-difluorobenzaldehyde to yield the key precursor, 3,4-difluoro-5-nitrobenzaldehyde. Subsequently, either the Knoevenagel condensation with malonic acid or the Perkin reaction with acetic anhydride can be employed to construct the cinnamic acid backbone. The choice between these two pathways may depend on the specific laboratory capabilities, desired reaction conditions, and scale of the synthesis. Both routes offer reliable and effective means to access this valuable synthetic intermediate for further applications in research and development.

References

  • An In-depth Technical Guide to the Discovery and History of Nitrocinnamic Acid Isomers. Benchchem.
  • Perkin Reaction: Definition, Examples, and Mechanism. Chemistry Learner.
  • Model Studies of the Doebner Modified Knoevenagel Condens
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online.
  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan J. Chem.
  • A Concise Introduction of Perkin Reaction. Longdom Publishing.
  • Perkin reaction. Wikipedia.
  • Perkin Reaction. J&K Scientific LLC.
  • Knoevenagel Condensation Doebner Modific

Sources

Foundational

The Emerging Therapeutic Potential of Fluorinated Nitrocinnamic Acid Derivatives: A Technical Guide

For Immediate Release [City, State] – March 24, 2026 – In the dynamic landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced effica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – March 24, 2026 – In the dynamic landscape of drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. This technical guide delves into the burgeoning field of fluorinated nitrocinnamic acid derivatives, a class of compounds demonstrating significant promise across a spectrum of pharmacological applications, including oncology, infectious diseases, and inflammatory conditions. By leveraging the unique physicochemical properties of fluorine and the potent biological effects of the nitro group, researchers are unlocking new avenues for therapeutic intervention.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, pharmacological properties, and mechanistic insights into this intriguing class of molecules. We will explore the rationale behind their design, the experimental methodologies for their evaluation, and the future directions that will shape their journey from the laboratory to the clinic.

The Strategic Imperative of Dual Functionalization: Fluorine and Nitro Groups

The cinnamic acid scaffold, a naturally occurring aromatic carboxylic acid, has long been recognized for its diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3] The true potential of this versatile molecule, however, is being realized through targeted chemical modifications. The introduction of both fluorine and a nitro group onto the cinnamic acid backbone creates a synergistic effect, profoundly influencing the molecule's electronic properties, lipophilicity, and metabolic stability.[4][5]

The Role of Fluorine: The incorporation of fluorine, the most electronegative element, into a drug candidate can have a multitude of positive effects. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can modulate the acidity (pKa) of nearby functional groups, influencing drug-receptor interactions.[6][7] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites of enzymatic degradation, thereby prolonging the drug's half-life.[5]

The Impact of the Nitro Group: The nitro group, a potent electron-withdrawing moiety, has been shown to be a key determinant in the biological activity of many cinnamic acid derivatives.[8] Its presence can enhance antifungal and anticancer activities.[1][4] For instance, the introduction of a nitro group at the ortho position of the cinnamic acid scaffold has been identified as a critical factor for significant antifungal properties, particularly against various Candida species.[8]

The combination of these two functional groups offers a powerful strategy for fine-tuning the pharmacological profile of cinnamic acid derivatives, leading to compounds with enhanced potency, selectivity, and improved drug-like properties.

Pharmacological Landscape: Key Therapeutic Areas

Fluorinated nitrocinnamic acid derivatives are being investigated for a range of therapeutic applications, driven by their ability to modulate key biological pathways implicated in various diseases.

Anti-inflammatory Activity: Targeting the COX-2 and NF-κB Pathways

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Cinnamic acid derivatives have demonstrated anti-inflammatory potential, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[8] The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[6] Fluorination can enhance the potency and selectivity of cinnamic acid derivatives for the inducible COX-2 isoform over the constitutive COX-1, potentially reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Furthermore, cinnamic acid derivatives have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory response.[9]

Signaling Pathway: Inhibition of COX-2 and NF-κB by Fluorinated Nitrocinnamic Acid Derivatives

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates IKK->IκB NF-κB NF-κB IκB->NF-κB Inhibits (when bound) Active NF-κB Active NF-κB IκB->Active NF-κB Degrades, releasing Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription Active NF-κB->Pro-inflammatory Gene Transcription Promotes Fluorinated Nitrocinnamic Acid Derivative Fluorinated Nitrocinnamic Acid Derivative Fluorinated Nitrocinnamic Acid Derivative->COX-2 Inhibits Fluorinated Nitrocinnamic Acid Derivative->IKK Inhibits G A Synthesis of Fluorinated Nitrocinnamic Acid Derivatives B Purification & Characterization (NMR, MS, HPLC) A->B C In Vitro Screening (Antifungal, Anticancer, Anti-inflammatory) B->C D Hit Identification (Potent & Selective Compounds) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Candidate Selection F->G

Sources

Exploratory

Crystallographic Structure and X-Ray Diffraction Analysis of 3,4-Difluoro-5-nitrocinnamic Acid: A Technical Guide

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise spatial arrangement of functional groups. 3,4-Difluoro-5-nitrocinnamic acid (CAS No. 1807334-99-1)[1] is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise spatial arrangement of functional groups. 3,4-Difluoro-5-nitrocinnamic acid (CAS No. 1807334-99-1)[1] is a highly functionalized aromatic building block that combines the electron-withdrawing and lipophilic properties of fluorine with the strong inductive effects of a nitro group. In solid-state chemistry and drug formulation, understanding the crystallographic structure of such cinnamic acid derivatives is critical. Polymorphism directly dictates physicochemical properties, including solubility, stability, and solid-state photoreactivity.

This whitepaper provides an in-depth technical framework for determining the crystal structure of 3,4-difluoro-5-nitrocinnamic acid using X-ray diffraction (XRD). By synthesizing foundational crystallographic theory with advanced structural elucidation protocols, this guide serves as a self-validating system for researchers conducting solid-state characterization.

Theoretical Framework: Crystallography of Substituted Cinnamic Acids

To predict and solve the crystal structure of 3,4-difluoro-5-nitrocinnamic acid, one must first understand the fundamental packing motifs inherent to this class of molecules.

Hydrogen-Bonded Dimerization

In the solid state, trans-cinnamic acid derivatives almost universally crystallize as hydrogen-bonded dimers[2]. The carboxylic acid groups undergo self-assembly via strong O−H⋯O interactions, forming a rigid, centrosymmetric or pseudo-centrosymmetric eight-membered ring motif ( R22​(8) in graph-set notation). The introduction of the 3,4-difluoro and 5-nitro substituents significantly alters the electronic landscape. The strong electron-withdrawing nature of these groups increases the acidity of the carboxylic proton, potentially strengthening the hydrogen-bonded dimer, while simultaneously introducing competing intermolecular forces such as halogen bonding ( F⋯F or F⋯O ) and π -hole interactions from the nitro group.

Topochemical Postulates and Schmidt's Rules

The crystal packing of cinnamic acids dictates their susceptibility to solid-state [2+2] photodimerization under UV irradiation. According to the topochemical postulates established by G.M.J. Schmidt, reactions in the solid state occur with minimum atomic movement[3]. Schmidt classified cinnamic acid polymorphs into three distinct categories based on the distance between the reactive olefinic double bonds[4]:

  • α -type (Centrosymmetric): Molecules pack head-to-tail with a double bond centroid distance of <4.2 Å. UV irradiation yields a centrosymmetric truxillic acid dimer.

  • β -type (Translation): Molecules pack head-to-head with a centroid distance of <4.0 Å. UV irradiation yields a mirror-symmetric truxinic acid dimer.

  • γ -type (Unfavorable): Molecules pack with a centroid distance >4.7 Å. These crystals are photostable[5].

Topochemical_Pathway Monomer Cinnamic Acid Monomer (Crystal Lattice) Alpha α-type Packing (Head-to-Tail, d < 4.2 Å) Monomer->Alpha Beta β-type Packing (Head-to-Head, d < 4.0 Å) Monomer->Beta Gamma γ-type Packing (Unfavorable, d > 4.7 Å) Monomer->Gamma Truxillic Truxillic Acid (Centrosymmetric Dimer) Alpha->Truxillic UV Irradiation Truxinic Truxinic Acid (Mirror-Symmetric Dimer) Beta->Truxinic UV Irradiation NoRxn Photostable (No Reaction) Gamma->NoRxn UV Irradiation

Figure 1: Schmidt's topochemical rules for the [2+2] photodimerization of cinnamic acid polymorphs.

Predictive Structural Impact

For 3,4-difluoro-5-nitrocinnamic acid, steric hindrance from the bulky nitro group at the 5-position is expected to disrupt the highly ordered, planar stacking required for α or β forms. Consequently, this compound is highly likely to crystallize in a γ -type arrangement, rendering it photostable.

Experimental Protocols for X-Ray Diffraction

To definitively ascertain the 3D atomic coordinates of 3,4-difluoro-5-nitrocinnamic acid, a rigorous X-ray diffraction workflow must be employed. The following protocols detail the causality behind each experimental choice.

Step-by-Step Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

1. Crystal Growth via Slow Evaporation

  • Protocol: Dissolve 50 mg of 3,4-difluoro-5-nitrocinnamic acid in 5 mL of a moderately polar solvent system (e.g., 1:1 Ethanol/Acetonitrile). Cover the vial with parafilm, puncture with a needle, and allow slow evaporation at 25°C.

  • Causality: Slow evaporation minimizes the rate of nucleation, promoting the growth of a single, highly ordered macroscopic crystal rather than a microcrystalline powder[6]. Ethanol provides hydrogen-bonding stabilization, while acetonitrile ensures complete solubilization of the fluorinated aromatic ring.

2. Crystal Selection and Mounting

  • Protocol: Under a polarized light microscope, select a block-shaped crystal with uniform extinction (indicating a lack of twinning or mosaicity). Mount the crystal on a glass fiber or MiTeGen loop using inert perfluorinated polyether oil.

  • Causality: The perfluorinated oil acts as a cryoprotectant and adhesive, preventing the crystal from degrading due to solvent loss when exposed to the cryostream.

3. Data Collection

  • Protocol: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector. Collect diffraction data using graphite-monochromated Mo radiation ( λ=0.71073 Å) under a continuous nitrogen cryostream at 150 K[6][7].

  • Causality: Mo radiation is selected over Cu to minimize absorption effects, which is crucial when analyzing dense, functionalized aromatics. Cooling the crystal to 150 K significantly reduces the thermal vibration (Debye-Waller factor) of the atoms, drastically improving the resolution of high-angle reflections and allowing for the precise localization of the carboxylic hydrogen atom.

4. Structure Solution and Refinement

  • Protocol: Process the raw frames to generate a .hkl file. Solve the phase problem using Direct Methods. Refine the structure using full-matrix least-squares on F2 via the SHELXL software suite[8]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: Direct methods rely on statistical relationships between the intensities of reflections to determine atomic phases. Anisotropic refinement is mandatory to account for the non-spherical thermal motion of the terminal fluorine and oxygen atoms.

Alternative Methodology: Powder X-Ray Diffraction (PXRD) & Monte Carlo Solutions

If the compound only yields microcrystalline powder, SCXRD is impossible. In this scenario, structure solution from PXRD must be utilized[9].

  • Protocol: Collect high-resolution PXRD data. Input a rigid "structural fragment" of 3,4-difluoro-5-nitrocinnamic acid into a Monte Carlo simulated annealing program. The algorithm will randomly rotate and translate the fragment within a defined unit cell, calculating a theoretical powder pattern for each iteration.

  • Causality: The Monte Carlo method circumvents the phase problem by operating in real space. It discriminates the "correct" molecular packing by minimizing the difference (R-factor) between the experimental PXRD diffractogram and the calculated model[2].

XRD_Workflow Crystallization Solvent Evaporation (EtOH/MeCN) QC Optical Microscopy QC Check Crystallization->QC SCXRD Single-Crystal XRD (Mo Kα, 150 K) QC->SCXRD Single Crystal PXRD Powder XRD (Microcrystalline) QC->PXRD Powder SHELXL Direct Methods (SHELXL Refinement) SCXRD->SHELXL MC Monte Carlo Structure Solution PXRD->MC MC->SHELXL Initial Model Final Final Crystallographic Model (.cif) SHELXL->Final

Figure 2: Experimental workflow for X-ray diffraction analysis and structure solution.

Quantitative Data Presentation

To contextualize the anticipated crystallographic results for 3,4-difluoro-5-nitrocinnamic acid, Table 1 summarizes the established crystallographic parameters for related substituted cinnamic acid polymorphs.

Table 1: Comparative Crystallographic Parameters of Cinnamic Acid Derivatives

Polymorph TypeTypical Space GroupCentroid Distance (Å)Packing MotifSolid-State PhotoreactivityResulting Dimer
α -form P21​/c (Monoclinic)3.6 – 4.1Head-to-TailHighly ReactiveCentrosymmetric Truxillic Acid
β -form C2/c (Monoclinic)3.8 – 4.0Head-to-HeadHighly ReactiveMirror-Symmetric Truxinic Acid
γ -form P1ˉ (Triclinic)4.7 – 5.2Offset / UnfavorablePhotostableNone (No Reaction)

Note: Due to the high steric bulk of the 5-nitro group and the electrostatic repulsion of the 3,4-difluoro moiety, 3,4-difluoro-5-nitrocinnamic acid is predicted to adopt a γ -form packing arrangement within a triclinic ( P1ˉ ) unit cell.

Conclusion

The structural elucidation of 3,4-difluoro-5-nitrocinnamic acid requires a robust understanding of topochemical principles and precise execution of X-ray diffraction methodologies. Whether utilizing Single-Crystal XRD refined via direct methods or leveraging Monte Carlo simulations for Powder XRD data, the resulting crystallographic model (.cif) will provide indispensable insights into the hydrogen bonding, halogen interactions, and conformational stability of this complex fluorinated API precursor.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Utility of 3,4-Difluoro-5-nitrocinnamic Acid in Advanced Organic Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Introduction & Structural Rationale 3,4-Difluoro-5-nitrocinnamic acid (CAS: 1807334-99-1)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Introduction & Structural Rationale

3,4-Difluoro-5-nitrocinnamic acid (CAS: 1807334-99-1) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the discovery of kinase inhibitors and targeted covalent inhibitors (TCIs)[1]. From a synthetic perspective, this molecule is exceptionally valuable because it presents four orthogonal vectors for chemical diversification: an electrophilic fluorinated aromatic core, a reducible nitro group, a Michael-acceptor alkene, and a carboxylic acid handle.

The strategic placement of the electron-withdrawing nitro group and the acrylic acid moiety fundamentally alters the electron density of the aromatic ring. This electronic bias allows for highly predictable, regioselective functionalization, making it an ideal starting material for complex heterocyclic scaffolds and advanced pharmaceutical intermediates[2].

ReactivityMap SM 3,4-Difluoro-5-nitrocinnamic acid (Core Scaffold) SNAr C4 Position Regioselective SNAr (Amines/Alkoxides) SM->SNAr Vector 1 Nitro C5 Position Chemoselective Reduction (Fe/NH4Cl) SM->Nitro Vector 2 Acid C1 Carboxylic Acid Amidation / Esterification (HATU/DIPEA) SM->Acid Vector 3 Alkene Alkene Double Bond Michael Acceptor / TCI Warhead (Cysteine targeting) SM->Alkene Vector 4

Orthogonal reactivity map of 3,4-difluoro-5-nitrocinnamic acid highlighting four synthetic vectors.

Core Application 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

In polyfluorinated nitrobenzenes, the regioselectivity of nucleophilic aromatic substitution (SNAr) is dictated by the thermodynamic stabilization of the anionic Meisenheimer intermediate[3]. In 3,4-difluoro-5-nitrocinnamic acid, the fluorine at the C4 position is situated ortho to the strongly electron-withdrawing nitro group and para to the acrylic acid moiety. This synergistic electron withdrawal dramatically lowers the activation energy for nucleophilic attack at C4 compared to C3[2]. Consequently, primary and secondary amines will exclusively displace the C4-fluorine under mild basic conditions.

Protocol 1: Regioselective SNAr at C4

Self-Validating System: The reaction progress can be definitively monitored by LC-MS. The displacement of a fluorine atom by an amine (e.g., morpholine, MW 87.1) results in a characteristic mass shift of +67 Da (loss of F [19 Da], addition of morpholine minus a proton [86 Da]).

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 3,4-difluoro-5-nitrocinnamic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF generated, preventing protonation of the incoming nucleophile. 2.5 equivalents are required because the starting material contains a free carboxylic acid that will immediately consume 1.0 equivalent of the base.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) dropwise at room temperature.

  • Heating: Elevate the temperature to 60°C and stir for 2–4 hours. Causality: While the C4 position is highly activated, mild heating ensures complete conversion without promoting unwanted secondary SNAr at the less reactive C3 position.

  • Workup: Cool the mixture to room temperature and pour it slowly into ice-cold 1M HCl to precipitate the product. Filter the solid, wash thoroughly with cold water, and dry under high vacuum.

Core Application 2: Chemoselective Nitro Reduction

Mechanistic Causality

Standard catalytic hydrogenation (e.g., Pd/C, H₂) of this compound will inevitably reduce the α,β -unsaturated double bond of the cinnamic acid alongside the nitro group[4]. To preserve the Michael acceptor functionality—which is critical if the final molecule is intended to be a targeted covalent inhibitor—chemoselective reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is strictly required. This Béchamp-type reduction proceeds via a single-electron transfer pathway that is entirely orthogonal to alkene reduction.

Protocol 2: Chemoselective Reduction of the C5-Nitro Group

Self-Validating System: TLC (UV active) will show a shift to a lower Rf​ value due to the increased polarity of the resulting aniline. Furthermore, a Ninhydrin stain will turn positive (purple/orange) confirming the presence of the newly formed primary amine.

Step-by-Step Methodology:

  • Preparation: Suspend the SNAr product from Protocol 1 (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Heating: Reflux the mixture (80°C) for 1–2 hours under vigorous stirring.

  • Filtration: Cool the mixture and filter immediately through a tightly packed pad of Celite. Causality: Iron oxides form a fine suspension that causes severe, unbreakable emulsions during liquid-liquid extraction. Celite effectively traps these particulates.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Adjust the remaining aqueous layer to pH 6-7 using saturated NaHCO₃, and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the functionalized aniline.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the orthogonal functionalization steps described above, based on standard behavior of fluorinated nitrocinnamic acid derivatives[3],[2],[4].

Reaction TypeReagents & ConditionsTarget VectorTypical Yield (%)Reaction Time (h)
SNAr (Primary Amine) R-NH₂ (1.1 eq), DIPEA, DMF, 60°CC4-Fluorine85 - 922 - 4
SNAr (Secondary Amine) R₂-NH (1.2 eq), K₂CO₃, DMSO, 80°CC4-Fluorine75 - 854 - 6
Nitro Reduction Fe (5 eq), NH₄Cl (5 eq), EtOH/H₂O, 80°CC5-Nitro Group80 - 901 - 2
Amide Coupling R-NH₂, HATU, DIPEA, DMF, RTC1-Carboxylic Acid70 - 882 - 12

Workflow Visualization

Workflow Step1 1. SNAr Reaction (Amine, DIPEA, DMF, 60°C) Step2 2. Aqueous Workup & Precipitation Step1->Step2 Step3 3. Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O, 80°C) Step2->Step3 Step4 4. Filtration (Celite) & Extraction Step3->Step4 Step5 5. Amide Coupling (HATU, Amine, DMF, RT) Step4->Step5

Standard 5-step workflow for converting 3,4-difluoro-5-nitrocinnamic acid into a covalent inhibitor.

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Application

3,4-Difluoro-5-nitrocinnamic Acid: A Bifunctional Building Block for Targeted Therapeutics and Covalent Inhibitor Design

Executive Summary & Mechanistic Rationale In modern drug discovery, the design of targeted covalent inhibitors (TCIs) and bifunctional molecules (such as PROTACs and molecular glues) relies heavily on highly functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the design of targeted covalent inhibitors (TCIs) and bifunctional molecules (such as PROTACs and molecular glues) relies heavily on highly functionalized, orthogonal building blocks[1]. 3,4-Difluoro-5-nitrocinnamic acid (CAS: 1807334-99-1) is a specialized synthetic intermediate that offers unique advantages over traditional cinnamic acid derivatives[2].

Unlike ortho-nitrocinnamic acids, which are classically utilized for reductive cyclization to form quinolinones or indoles[3], the nitro group in 3,4-difluoro-5-nitrocinnamic acid is located at the 5-position (meta to the acrylic acid moiety). This structural geometry prevents spontaneous intramolecular cyclization upon reduction, transforming the molecule into a highly versatile, bifunctional scaffold[4][5].

As an Application Scientist, selecting this scaffold provides three distinct mechanistic advantages:

  • The Fluorine Effect: The 3,4-difluoro substitution pattern enhances metabolic stability by blocking CYP450-mediated aromatic oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent functional groups and increases the lipophilicity of the scaffold, enhancing cellular permeability[4].

  • Tunable Electrophilicity: The -unsaturated carboxylic acid (cinnamic acid tail) serves as an excellent Michael acceptor. The electron-withdrawing nitro and fluoro groups on the phenyl ring increase the electrophilicity of the -carbon, making it an ideal warhead for targeting nucleophilic cysteine residues in kinase and protease active sites[1].

  • Orthogonal Reactivity: The 5-nitro group can be selectively reduced to an aniline without affecting the alkene, providing a nucleophilic handle for Buchwald-Hartwig cross-coupling or amidation to attach target-binding ligands[5].

Table 1: Physicochemical & Structural Profile
PropertyValueCausality / Relevance in Drug Design
IUPAC Name (2E)-3-(3,4-difluoro-5-nitrophenyl)prop-2-enoic acidDefines the trans geometry critical for optimal target binding.
CAS Number 1807334-99-1Commercial identifier for library procurement[2].
Molecular Formula C9H5F2NO4Low molecular weight allows for downstream functionalization.
Molecular Weight 229.14 g/mol Maintains favorable ligand efficiency (LE) during hit-to-lead.
Reactivity Profile Bifunctional (Electrophile & Reducible)Enables orthogonal synthetic pathways without protecting groups.

Drug Discovery Workflow & Synthetic Divergence

The true utility of 3,4-difluoro-5-nitrocinnamic acid lies in its ability to undergo divergent synthesis. By selectively addressing either the carboxylic acid or the nitro group, chemists can rapidly generate libraries of covalent inhibitors or PROTAC linkers.

Workflow A Scaffold Selection (CAS 1807334-99-1) B Orthogonal Functionalization (Reduction / Amidation) A->B C Library Synthesis (Covalent Warheads) B->C D High-Throughput Screening (Target Engagement) C->D E Lead Optimization (ADME/Tox Profiling) D->E

Figure 1: Hit-to-lead workflow leveraging the orthogonal reactivity of 3,4-difluoro-5-nitrocinnamic acid.

Pathway Core 3,4-Difluoro-5-nitrocinnamic acid Reduction Fe, NH4Cl, EtOH/H2O (Selective Nitro Reduction) Core->Reduction Pathway A: Aniline Generation Amidation HATU, DIPEA, R-NH2 (Mild Amidation) Core->Amidation Pathway B: Warhead Synthesis Aniline 5-Amino-3,4-difluorocinnamic acid (Cross-coupling Handle) Reduction->Aniline Warhead Covalent Acrylamide Warhead (Michael Acceptor) Amidation->Warhead

Figure 2: Synthetic divergence mapping. Pathway A preserves the Michael acceptor, while Pathway B preserves the nitro handle.

Validated Experimental Protocols

The following protocols have been engineered to prevent common side reactions associated with highly functionalized cinnamic acids, specifically over-reduction and undesired aza-Michael additions.

Protocol A: Selective Reduction of the Nitro Group (Pathway A)

Objective: Reduce the 5-nitro group to an aniline to generate 5-amino-3,4-difluorocinnamic acid, while strictly preserving the -unsaturated double bond. Causality: Standard catalytic hydrogenation (e.g., Pd/C with ) will indiscriminately reduce both the nitro group and the alkene. To prevent the loss of the Michael acceptor, a mild, single-electron transfer reduction using Iron (Fe) powder and Ammonium Chloride ( ) is required[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3,4-difluoro-5-nitrocinnamic acid (1.0 equiv, 10 mmol) in a 4:1 mixture of Ethanol and deionized water (50 mL).

  • Activation: Add Ammonium Chloride ( , 5.0 equiv) to the solution and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Reduction: Add activated Iron powder (Fe, 10.0 equiv) portion-wise to avoid excessive exotherm.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70°C for 2–3 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) until the starting material is fully consumed.

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides, washing the pad thoroughly with hot Ethanol and Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous , and concentrate to yield the crude 5-amino-3,4-difluorocinnamic acid.

  • Validation: Confirm the integrity of the alkene via -NMR (look for the characteristic doublet of doublets for the vinylic protons around 6.4 and 7.6 ppm with a large trans coupling constant Hz).

Protocol B: Synthesis of a Covalent Acrylamide Warhead (Pathway B)

Objective: Couple the carboxylic acid moiety to a target-binding amine to form an acrylamide warhead, without triggering an intramolecular or intermolecular aza-Michael addition. Causality: Using harsh coupling reagents or elevated temperatures can cause the primary amine to attack the electrophilic -carbon of the cinnamic acid. HATU is utilized due to its rapid kinetics at room temperature, ensuring amide bond formation outcompetes Michael addition[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 3,4-difluoro-5-nitrocinnamic acid (1.0 equiv, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). The bulky nature of DIPEA prevents it from acting as a nucleophile against the Michael acceptor.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for 15 minutes to form the active ester.

  • Coupling: Slowly add the desired primary or secondary amine (1.1 equiv) dissolved in a minimal amount of DMF. Stir the reaction at room temperature for 1–2 hours.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold saturated aqueous (50 mL).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure difluoro-nitro-acrylamide covalent warhead.

References

  • EvitaChem. "Screening Compounds P41600: 3,4-Difluoro-5-nitrocinnamic acid." EvitaChem Catalog.
  • BenchChem. "An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development." BenchChem Technical Resources.
  • Drug Discovery Chemistry. "Covalent modulation of therapeutic targets and targeted protein degradation." Drug Discovery Chemistry Conference 2025.
  • Thieme-Connect. "Product Class 4: Quinolinones and Related Systems." Science of Synthesis.
  • Journal of Medicinal Chemistry. "Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown." ACS Publications.

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-Difluoro-5-nitrocinnamic Acid with Primary Amines

Executive Overview For researchers and drug development professionals synthesizing fluoroquinolone precursors or complex targeted therapies, the functionalization of highly decorated aromatic rings is a critical operatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

For researchers and drug development professionals synthesizing fluoroquinolone precursors or complex targeted therapies, the functionalization of highly decorated aromatic rings is a critical operation. The reaction between 3,4-difluoro-5-nitrocinnamic acid and primary amines represents a highly regioselective Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic causality, critical process parameters (CPPs), and a self-validating protocol to achieve >95% regioselectivity without the need for protecting groups.

Electronic Topology & Mechanistic Causality

The chemoselectivity and regioselectivity of this transformation are governed by the electronic topology of the substrate.

  • Chemoselectivity (SNAr vs. Amidation): While primary amines can theoretically attack the carboxylic acid to form an amide, this requires high activation energy or coupling reagents. By utilizing a tertiary amine base (DIPEA), the carboxylic acid is instantly deprotonated to a carboxylate anion. This electron-rich moiety completely repels nucleophilic attack, funneling the reaction exclusively toward the highly electrophilic aromatic ring.

  • Regioselectivity (C4 vs. C3 Attack): The aromatic ring contains two labile fluorine leaving groups at C3 and C4. The C4-fluorine is positioned ortho to the strongly electron-withdrawing nitro group and para to the cinnamic acid tail. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is highly delocalized and stabilized directly by the nitro group's resonance ([1]). Conversely, the C3-fluorine is meta to the nitro group, preventing direct resonance stabilization of the corresponding transition state. Consequently, the activation energy for C4 substitution is dramatically lower, leading to near-exclusive formation of the 3-fluoro-4-(alkylamino)-5-nitrocinnamic acid ([2]).

SNAr_Mechanism A 3,4-Difluoro-5-nitrocinnamic Acid (Electrophile) B Primary Amine (Nucleophile, 1.1 eq) C Deprotonation of Carboxylic Acid (DIPEA, DMF) D Nucleophilic Attack at C4 (ortho to NO2) C->D E Meisenheimer Complex (Resonance Stabilized) D->E Rate Limiting F Fluoride Elimination (- HF) E->F Fast G Acidic Workup (pH 2-3) Precipitation F->G H 3-Fluoro-4-(alkylamino)- 5-nitrocinnamic Acid G->H AB AB AB->C

Figure 1: Mechanistic workflow for the regioselective C4-SNAr reaction and subsequent isolation.

Critical Process Parameters (CPPs)

To ensure a self-validating and robust reaction, the following parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents, specifically N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), are mandatory. They solvate the cation of the base while leaving the nucleophilic primary amine relatively unsolvated (naked), thereby increasing its kinetic energy and accelerating the rate-limiting formation of the Meisenheimer complex.

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is optimal. As a sterically hindered, non-nucleophilic base, it serves a dual purpose: it deprotonates the cinnamic acid to protect it from amidation, and it acts as an acid scavenger for the hydrofluoric acid (HF) byproduct, driving the reaction forward without competing with the primary amine.

  • Temperature Control: The reaction should be initiated at 25 °C. Excessive heat (>80 °C) can lead to double substitution (displacing the C3 fluorine as well) or unwanted decarboxylation.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and chemical checkpoints to validate success at each stage.

Reagents Required:

  • 3,4-Difluoro-5-nitrocinnamic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

  • 1 M HCl (aq)

Step-by-Step Methodology:

  • Substrate Activation: Charge a dry, round-bottom flask equipped with a magnetic stir bar with 3,4-difluoro-5-nitrocinnamic acid (1.0 eq). Add anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) in one portion.

    • Self-Validation Checkpoint 1: The solution will immediately undergo a slight color shift (typically yellowing) as the carboxylate salt is formed.

  • Nucleophile Introduction: Add the primary amine (1.1 eq) dropwise over 5 minutes at room temperature (25 °C).

  • Propagation & Monitoring: Stir the reaction at 25 °C (for unhindered aliphatic amines) or heat to 50 °C (for sterically hindered amines).

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The starting material will consume, and a new, distinct spot with a lower Rf (due to the added polarity of the secondary amine) will appear. The product spot typically exhibits strong fluorescence quenching under 254 nm UV light.

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the mixture to 0 °C. Pour the reaction mixture into 10 volumes of vigorously stirring ice-cold water.

    • Self-Validation Checkpoint 3: The solution should remain clear. The product is currently a highly water-soluble carboxylate salt.

  • pH-Driven Precipitation: Slowly add 1 M HCl dropwise to the stirring aqueous solution until the pH reaches exactly 2.5 to 3.0 (verify with pH paper).

    • Self-Validation Checkpoint 4: A bright yellow/orange precipitate will rapidly crash out of solution. This occurs because the carboxylic acid is protonated, rendering the organic molecule insoluble in water. Unreacted amine and DMF remain dissolved in the aqueous layer.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with copious amounts of cold water to remove residual DMF, and dry under high vacuum at 40 °C to afford the pure product.

Quantitative Reaction Matrix

The kinetics and yield of the SNAr reaction are highly dependent on the steric and electronic nature of the primary amine. The table below summarizes expected outcomes based on empirical data for similar fluoronitro-aromatic systems ([2]).

Primary Amine TypeExampleReaction Temp (°C)Time (h)Regioselectivity (C4:C3)Expected Yield (%)
Unhindered Aliphatic Methylamine252>99:188 - 92
Benzylic Benzylamine253>99:185 - 90
Sterically Hindered Isopropylamine506>95:575 - 80
Aromatic (Weak Nucleophile) Aniline8012>95:560 - 70

References

  • Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Application

Application Notes and Protocols for 3,4-Difluoro-5-nitrocinnamic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored functionalities is paramount, particularly within the realms of pharmaceutical and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic organic chemistry, the quest for novel molecular architectures with tailored functionalities is paramount, particularly within the realms of pharmaceutical and materials science.[1] Cinnamic acid derivatives, in particular, have garnered significant attention due to their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine atoms and nitro groups into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group serves as a versatile synthetic handle and an electron-withdrawing group that can modulate the electronic properties of the molecule.[3][4]

This document provides a detailed technical guide on the application of a uniquely functionalized building block, 3,4-difluoro-5-nitrocinnamic acid , in palladium-catalyzed cross-coupling reactions. These reactions are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] We will delve into the mechanistic nuances of key cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara—and provide field-proven, step-by-step protocols for their successful execution using this versatile substrate. The insights and procedures detailed herein are curated for researchers, scientists, and professionals in drug development aiming to leverage the unique reactivity of 3,4-difluoro-5-nitrocinnamic acid to construct complex molecular entities.

The Strategic Advantage of 3,4-Difluoro-5-nitrocinnamic Acid in Synthesis

The unique substitution pattern of 3,4-difluoro-5-nitrocinnamic acid presents both opportunities and challenges in palladium-catalyzed cross-coupling. The two fluorine atoms and the nitro group are strongly electron-withdrawing, which can significantly impact the reactivity of the aromatic ring. While this electronic deficiency can render the C-X (where X is a halide or triflate) bond more susceptible to oxidative addition by the palladium(0) catalyst, it can also influence the subsequent steps of the catalytic cycle.[3][7] The cinnamic acid moiety itself offers a handle for further derivatization, allowing for the synthesis of amides, esters, and other functional groups.[8][9]

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[10] These reactions generally proceed through a common catalytic cycle involving a palladium(0) species.[11][12][13]

A generalized catalytic cycle can be visualized as follows:

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product RX R-X RX->OxAdd R_M R'-M R_M->Transmetal

Caption: Generalized Palladium Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile (e.g., an aryl halide derivative of 3,4-difluoro-5-nitrocinnamic acid) to form a Pd(II) intermediate.[12][14]

  • Transmetalation (for Suzuki and Sonogashira): An organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction or a copper acetylide in the Sonogashira reaction) transfers its organic group to the palladium center.[15][16]

  • Migratory Insertion (for Heck): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-Aryl bond.[17]

  • β-Hydride Elimination (for Heck): A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated to form the product and a palladium-hydride species.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[12][14]

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide. This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[18] The presence of the nitro group in 3,4-difluoro-5-nitrocinnamic acid can enhance the reactivity of the aryl halide.[3]

Mechanistic Consideration for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal ArPdR Ar-Pd(II)-R L₂ Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R RedElim->ArR

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.[13][19]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromo-derivative of 3,4-difluoro-5-nitrocinnamic acid with an arylboronic acid.

Materials:

  • Methyl (E)-3-(2-bromo-4,5-difluoro-3-nitrophenyl)acrylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl (E)-3-(2-bromo-4,5-difluoro-3-nitrophenyl)acrylate, arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki couplings, particularly with challenging substrates. SPhos is a bulky, electron-rich ligand that promotes oxidative addition and reductive elimination.[15]
Base K₂CO₃Activates the boronic acid for transmetalation.[15]
Solvent Dioxane/WaterA polar aprotic solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary thermal energy to overcome the activation barriers of the catalytic cycle.

Application Protocol 2: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[10] It is particularly useful for the synthesis of substituted alkenes, such as cinnamic acid derivatives.[12][20]

Mechanistic Consideration for Mizoroki-Heck Reaction

Heck_Reaction_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Coordination Alkene Coordination ArPdX->Coordination Alkene Alkene Alkene->Coordination Insertion Migratory Insertion Coordination->Insertion Intermediate R-CH₂-CH(Ar)-Pd(II)-X L₂ Insertion->Intermediate BetaElim β-Hydride Elimination Intermediate->BetaElim ProductComplex [Product-Pd(II)-H L₂]X BetaElim->ProductComplex Regeneration Catalyst Regeneration ProductComplex->Regeneration Product Substituted Alkene ProductComplex->Product Base Base Base->Regeneration Regeneration->Pd0

Caption: Catalytic Cycle of the Mizoroki-Heck Reaction.[10][17]

Detailed Experimental Protocol: Mizoroki-Heck Reaction

This protocol outlines the intramolecular Heck reaction of a derivative of 3,4-difluoro-5-nitrocinnamic acid to form a cyclic compound.

Materials:

  • (E)-3-(2-Iodo-4,5-difluoro-3-nitrophenyl)-N-allyl-N-methylacrylamide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Acetonitrile (CH₃CN)

Procedure:

  • Reaction Setup: In a sealed tube, dissolve (E)-3-(2-Iodo-4,5-difluoro-3-nitrophenyl)-N-allyl-N-methylacrylamide in acetonitrile.

  • Reagent Addition: Add Pd(OAc)₂, PPh₃, and Et₃N to the solution.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90 °C for 12 hours.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / PPh₃A classic and robust catalyst system for the Heck reaction.[21]
Base Et₃NActs as a scavenger for the HX generated during the reaction, regenerating the Pd(0) catalyst.[12]
Solvent AcetonitrileA polar aprotic solvent suitable for Heck reactions.
Temperature 90 °CSufficient to promote the catalytic cycle efficiently.

Application Protocol 3: Sonogashira-Hagihara Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[22] It is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[22]

Mechanistic Consideration for Sonogashira-Hagihara Coupling

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16]

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAlkynyl Ar-Pd(II)-C≡CR' L₂ Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 ArAlkynyl Ar-C≡CR' RedElim->ArAlkynyl CuX CuX CuAcetylide Cu-C≡CR' CuX->CuAcetylide Alkyne R'C≡CH Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal

Caption: Catalytic Cycles of the Sonogashira Coupling.[22]

Detailed Experimental Protocol: Sonogashira-Hagihara Coupling

This protocol details the coupling of an iodo-derivative of 3,4-difluoro-5-nitrocinnamic acid with a terminal alkyne.

Materials:

  • (E)-tert-Butyl 3-(4,5-difluoro-2-iodo-3-nitrophenyl)acrylate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add (E)-tert-butyl 3-(4,5-difluoro-2-iodo-3-nitrophenyl)acrylate, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine. Then, add the terminal alkyne dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIA standard and highly effective co-catalyst system for Sonogashira couplings.[16][22]
Base Et₃NActs as both a base to deprotonate the alkyne and as a solvent.[23]
Solvent THFA common aprotic solvent for Sonogashira reactions.
Temperature Room TemperatureThe reaction is often efficient at mild temperatures.[22]

Troubleshooting and Key Considerations

Issue Potential Cause Suggested Solution
Low or No Yield Inactive catalystEnsure the use of a fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst.
Poor quality reagentsUse freshly distilled solvents and high-purity starting materials.
Insufficient degassingThoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.
Side Product Formation Homocoupling of the organometallic reagentAdd the organometallic reagent slowly to the reaction mixture.
Protodeboronation (Suzuki)Use a non-aqueous base or minimize the amount of water in the reaction.
Catalyst Deactivation Presence of impuritiesPurify starting materials and ensure all glassware is scrupulously clean.
High reaction temperatureOptimize the reaction temperature; excessively high temperatures can lead to catalyst decomposition.

Conclusion

3,4-Difluoro-5-nitrocinnamic acid is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties, stemming from the difluoro and nitro substituents, make it a reactive substrate in a variety of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this document are intended to serve as a robust starting point for researchers to successfully employ this reagent in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, the full synthetic potential of 3,4-difluoro-5-nitrocinnamic acid can be realized, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

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  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
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  • Negishi, E. I. (2002). A genealogy of Pd-catalyzed cross-coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.
  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics as reaction partners. Chemical Reviews, 111(3), 1417-1492.
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  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality.
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  • Newman, D. J., & Cragg, G. M. (2012). Natural products as sources of new drugs over the 30 years from 1981 to 2010.
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Sources

Method

Application Notes &amp; Protocols: Optimized Catalytic Esterification and Amidation of 3,4-Difluoro-5-nitrocinnamic Acid

Introduction 3,4-Difluoro-5-nitrocinnamic acid is a key building block in modern medicinal chemistry. The strategic placement of electron-withdrawing fluorine and nitro groups on the phenyl ring significantly modulates t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4-Difluoro-5-nitrocinnamic acid is a key building block in modern medicinal chemistry. The strategic placement of electron-withdrawing fluorine and nitro groups on the phenyl ring significantly modulates the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[1] Consequently, its ester and amide derivatives are highly sought-after scaffolds for developing novel therapeutic agents, particularly in oncology and for treating inflammatory diseases.[2]

This guide provides an in-depth exploration of robust and efficient catalytic methods for the synthesis of esters and amides from 3,4-difluoro-5-nitrocinnamic acid. We move beyond simple step-by-step instructions to explain the underlying mechanistic principles, offering researchers the rationale needed to select and optimize the ideal catalytic system for their specific drug development workflow.

Part 1: Catalytic Esterification of 3,4-Difluoro-5-nitrocinnamic Acid

Esterification of the carboxylic acid moiety is a fundamental strategy to enhance lipophilicity, improve cell membrane permeability, and modulate the pharmacokinetic profile of a parent compound. The electron-deficient nature of the 3,4-difluoro-5-nitrocinnamic acid substrate makes its carbonyl carbon highly electrophilic and thus well-suited for acid-catalyzed esterification.

The Cornerstone Method: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, cost-effective, and scalable acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in excess as the solvent, and/or water is removed as it is formed.

Mechanistic Insight: The reaction proceeds via protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[4][5] This is followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product.[3][5]

Fischer_Esterification Start 3,4-Difluoro-5-nitrocinnamic Acid + Alcohol (R'-OH) Protonation Protonation of Carbonyl Oxygen Start->Protonation Catalyst Acid Catalyst (H₂SO₄) Catalyst->Protonation H⁺ Attack Nucleophilic Attack by Alcohol Protonation->Attack Intermediate Tetrahedral Intermediate Formation Attack->Intermediate ProtonTransfer Proton Transfer & Water Elimination Intermediate->ProtonTransfer Product Ester Product + H₂O ProtonTransfer->Product

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl 3,4-Difluoro-5-nitrocinnamate

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 3,4-difluoro-5-nitrocinnamic acid (1.0 eq) in anhydrous methanol (20 eq). The alcohol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of starting material), allow the mixture to cool to room temperature.

  • Solvent Removal: Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction & Neutralization: Dilute the residue with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.[6]

  • Washing: Sequentially wash the organic layer with water and then with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Mild & Efficient Activation: The Steglich Esterification

For substrates that are sensitive to strong acids and high temperatures, the Steglich esterification offers a mild and highly efficient alternative. This method utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the ester formation.

Mechanistic Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive N-acylpyridinium salt. This salt is highly susceptible to nucleophilic attack by the alcohol, yielding the ester and regenerating the DMAP catalyst. This pathway is rapid and suppresses the formation of the N-acylurea byproduct that can plague non-catalyzed carbodiimide reactions.

Experimental Protocol: Steglich Esterification with a Primary Alcohol

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4-difluoro-5-nitrocinnamic acid (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Filtration: Upon completion, filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

  • Work-up: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

Esterification Catalyst Comparison
Catalyst / MethodTypeKey AdvantagesKey DisadvantagesTypical Conditions
Sulfuric Acid (H₂SO₄) Homogeneous AcidLow cost, high activity, simple procedure.[8]Strongly acidic, corrosive, difficult to separate, potential for side reactions.Excess alcohol, reflux temp.[9]
p-Toluenesulfonic Acid (p-TSA) Homogeneous AcidSolid, easier to handle than H₂SO₄.Still requires neutralization and separation.Excess alcohol, reflux temp.[9]
DCC / DMAP Coupling AgentVery mild conditions, high yields, good for sensitive substrates.DCC is a potential allergen, stoichiometric urea byproduct must be removed.Anhydrous DCM, 0°C to RT.
Heteropolyacids Heterogeneous AcidHigh activity, reusable, environmentally friendly.[10]Higher initial cost, may require specific solvents.Toluene, reflux temp.[10]

Part 2: Catalytic Amidation of 3,4-Difluoro-5-nitrocinnamic Acid

The amide bond is a cornerstone of medicinal chemistry, present in over half of all small-molecule drugs.[11] Creating amide derivatives of 3,4-difluoro-5-nitrocinnamic acid allows for fine-tuning of solubility, metabolic stability, and hydrogen bonding interactions with target proteins.

The Industry Workhorse: Carbodiimide Coupling with EDC

Carbodiimide-mediated coupling is the most prevalent method for amide bond formation.[12] While DCC is common, the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is often preferred due to the easy aqueous work-up for removal of its corresponding urea byproduct.[11]

Mechanistic Insight: Similar to esterification, EDC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate.[13] This intermediate is then directly attacked by the primary or secondary amine to form the amide bond and the water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea.[13] To improve efficiency, especially with less nucleophilic amines or sterically hindered substrates, additives like N-hydroxysuccinimide (NHS) can be used to convert the O-acylisourea into a more stable, yet still highly reactive, NHS-ester intermediate.[13]

Amidation_Workflow Start Carboxylic Acid + Amine Activation Carboxyl Activation (O-Acylisourea Intermediate) Start->Activation Coupling EDC Coupling Reagent Coupling->Activation Aminolysis Nucleophilic Attack by Amine Activation->Aminolysis Product Amide Product + Water-Soluble Urea Aminolysis->Product

Caption: General workflow for EDC-mediated amidation.

Experimental Protocol: Optimized EDC-Mediated Amidation

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-difluoro-5-nitrocinnamic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable anhydrous solvent like Tetrahydrofuran (THF) or DCM.

  • EDC Addition: Add EDC hydrochloride (1.5 eq) to the solution in one portion.[11]

  • Reaction Conditions: Stir the reaction mixture at room temperature. For less reactive substrates, the reaction can be gently heated to 40-60 °C.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography on silica gel or recrystallization.

Modern Green Chemistry: Boric Acid Catalyzed Direct Amidation

In line with the principles of green chemistry, direct catalytic amidation avoids the use of stoichiometric activating agents, producing water as the only byproduct.[14] Boron-based catalysts, particularly simple boric acid, have emerged as inexpensive, low-toxicity, and effective catalysts for this transformation.[14]

Mechanistic Insight: The boric acid catalyst is believed to activate the carboxylic acid by coordinating to the carbonyl oxygen and hydroxyl group. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating a direct nucleophilic attack by the amine. The reaction is typically performed at elevated temperatures with removal of water to drive the equilibrium toward the amide product.

Experimental Protocol: Boric Acid Catalyzed Amidation

  • Reaction Setup: Combine 3,4-difluoro-5-nitrocinnamic acid (1.0 eq), the amine (1.2 eq), and boric acid (5-10 mol%) in a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

  • Solvent: Add a suitable solvent for azeotropic water removal, such as toluene or xylene.

  • Heating: Heat the mixture to reflux and maintain until water collection in the Dean-Stark trap ceases (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with 1 M NaOH to remove unreacted carboxylic acid and the boric acid catalyst. Follow with washes of water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by column chromatography or recrystallization.

Amidation Catalyst & Reagent Comparison
Reagent / CatalystTypeKey AdvantagesKey DisadvantagesTypical Conditions
EDC·HCl Coupling AgentHigh yield, mild conditions, water-soluble byproduct simplifies work-up.[11]Stoichiometric waste, moderate cost.THF or DCM, RT to 60°C.[11]
HATU / HBTU Coupling AgentVery high reactivity, rapid reactions, good for hindered substrates.[15]Expensive, stoichiometric waste.Anhydrous DMF/DCM with a base (DIPEA).
SOCl₂ / (COCl)₂ Activating AgentLow cost, highly reactive acid chloride intermediate.Harsh conditions, generates HCl gas, limited functional group tolerance.Anhydrous solvent, often with pyridine.
Boric Acid Homogeneous CatalystVery low cost, green (water is the only byproduct), high atom economy.[14]High temperatures required, long reaction times, not suitable for all substrates.Toluene/xylene, reflux with water removal.[14]
Triarylsilanols Homogeneous CatalystNovel silicon-based catalyst system for direct amidation.[16]Requires higher catalyst loading, still under development for broad application.Elevated temperatures.[16]

References

  • Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • ARKIVOC. (n.d.). Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. Retrieved from [Link]

  • ACS Publications. (2014, October). Immobilized coupling reagents: Synthesis of amides/peptides. ACS Combinatorial Science, 16(11), 579-601. Retrieved from [Link]

  • ACS Publications. (2013, August 21). pH Optimization of Amidation via Carbodiimides. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]

  • ACS Publications. (2023, July 11). On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2021, June 8). Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. Retrieved from [Link]

  • SpringerLink. (2025, May 28). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024, December 29). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. Retrieved from [Link]

  • Semantic Scholar. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cinnamides via Amidation Reaction of Cinnamic Acids with Tetraalkylthiuram Disulfides Under Simple Condition. Retrieved from [Link]

  • ACS Publications. (2019, May 23). Diboronic Acid Anhydrides as Effective Catalysts for the Hydroxy-Directed Dehydrative Amidation of Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PubMed Central. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • ChemRxiv. (n.d.). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. Retrieved from [Link]

  • Organic Syntheses. (2012). Boric Acid Catalyzed Amidation. Org. Synth. 2012, 89, 432. Retrieved from [Link]

  • ResearchGate. (n.d.). New and Efficient Method for Esterification of Carboxylic Acids with Simple Primary and Secondary Alcohols Using Cerium(IV) Ammonium Nitrate (CAN). Retrieved from [Link]

  • ACS Publications. (2015, February 10). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. Retrieved from [Link]

  • IJARSCT. (2025, March 15). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Catalyst for use in esterification reaction and method for catalyzing.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. Retrieved from [Link]

  • SpringerLink. (2022, July 18). Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Magnetic-responsive solid acid catalysts for esterification. RSC Publishing. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluoro-5-nitrocinnamic Acid Nitro Group Reduction

The Chemoselectivity Challenge Converting1[1] into its corresponding aniline derivative (3-amino-4,5-difluorocinnamic acid) presents a classic tri-fold chemoselectivity problem for drug development professionals. A succe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemoselectivity Challenge

Converting1[1] into its corresponding aniline derivative (3-amino-4,5-difluorocinnamic acid) presents a classic tri-fold chemoselectivity problem for drug development professionals. A successful protocol must:

  • Reduce the highly electron-deficient nitro group.

  • Preserve the α,β-unsaturated carboxylic acid (alkene) moiety.

  • Prevent the cleavage of the aryl-fluorine bonds (hydrodefluorination).

Workflow & Decision Matrix

Workflow Start 3,4-Difluoro-5-nitrocinnamic Acid (Target: Nitro Reduction) PdC Catalytic Hydrogenation (Pd/C, H2) Start->PdC Standard Approach BaseMetal Base-Metal Reduction (Fe or Zn) Start->BaseMetal Chemoselective Approach Fail Failure: Alkene Reduction & Hydrodefluorination PdC->Fail Non-selective Fe Fe Powder / H2O (80°C) BaseMetal->Fe Thermal Zn Zn Dust / Micellar H2O (Room Temp) BaseMetal->Zn Micellar Success Success: 3-Amino-4,5-difluorocinnamic Acid Fe->Success High Yield Zn->Success Mild Conditions

Decision tree for chemoselective nitro reduction of 3,4-difluoro-5-nitrocinnamic acid.

Frequently Asked Questions (FAQs)

Q: Why do standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) fail for this substrate? A: Palladium on carbon (Pd/C) is a highly active catalyst that readily coordinates with olefins, making it a 2[2]. The activation energy for the hydrogenation of the cinnamic acid C=C double bond is lower than or comparable to that of the nitro group. Furthermore, under strong reductive conditions, palladium can insert into the C-F bond of electron-deficient fluoroarenes, leading to rapid hydrodefluorination[3]. This results in a complex mixture of over-reduced and defluorinated byproducts.

Q: What is the mechanistic advantage of using base-metal reductions (Iron or Zinc) over Palladium? A: Base metals like Iron (Fe) and Zinc (Zn) operate via a single-electron transfer (SET) mechanism rather than surface hydrogen coordination. The highly electron-deficient nitro group readily accepts these single electrons, sequentially reducing to a nitroso, hydroxylamine, and finally an amine[4]. The alkene and C-F bonds do not readily accept single electrons under these mild aqueous conditions, ensuring near-perfect chemoselectivity5[5].

Q: How do I prevent the reaction from stalling at the hydroxylamine intermediate? A: Stalling at the hydroxylamine stage usually indicates insufficient proton donors or premature passivation of the metal surface. Ensuring a slight excess of a mild acid (like NH₄Cl) and maintaining adequate agitation prevents metal oxide buildup on the reactive surface, driving the reduction to completion 6[6].

Q: Are there modern, homogeneous catalytic alternatives to heterogeneous metal powders? A: Yes. Recent advancements have demonstrated that 7 paired with silanes (e.g., triethoxysilane) can chemoselectively reduce nitro groups over aryl halides and alkenes[7],[8]. However, for bulk scale-up, heterogeneous Zn or Fe remains more cost-effective.

Quantitative Method Comparison

The following table summarizes the expected outcomes when subjecting 3,4-difluoro-5-nitrocinnamic acid to various reduction environments based on established literature parameters[7],[5],[6].

Reduction MethodTypical Conversion (%)Alkene Retention (%)Fluorine Retention (%)Primary Byproducts / Issues
Pd/C, H₂ (1 atm), MeOH >99%<5%~60%3-amino-4,5-difluorophenylpropanoic acid, defluorinated analogs
Fe powder, H₂O, 80°C 98%>99%>99%Trace azo compounds if under-reduced
Zn dust, TPGS-750-M, H₂O, RT 95%>99%>99%None (Highly selective)
Fe(III) Catalyst, Silane, RT 92%>95%>99%Siloxane byproducts requiring column chromatography

Troubleshooting Guide

  • Symptom: Severe emulsion formation during liquid-liquid extraction.

    • Root Cause: Metal salts (Fe or Zn oxides) and surfactants (if using micellar conditions) stabilize emulsions at the aqueous-organic interface.

    • Solution: Filter the crude reaction mixture through a tightly packed pad of Celite to remove insoluble metal oxides before attempting phase separation.

  • Symptom: Poor solubility of 3,4-difluoro-5-nitrocinnamic acid in the reaction medium.

    • Root Cause: The carboxylic acid moiety decreases solubility in purely organic or purely aqueous neutral media.

    • Solution: Utilize a micellar aqueous system (e.g., TPGS-750-M) which encapsulates the hydrophobic aromatic ring while the carboxylic acid extends into the aqueous phase[6], or utilize a THF/Water co-solvent system[9].

  • Symptom: Reaction generates a thick black sludge that stops stirring.

    • Root Cause: In the Iron/Water protocol, zero-valent iron oxidizes to magnetite (Fe₃O₄), which is dense and magnetic.

    • Solution: Switch from magnetic stirring to overhead mechanical stirring, and ensure a minimum of 5 mL of water per mmol of substrate is used[5].

Validated Experimental Protocols

Protocol A: Room-Temperature Chemoselective Reduction using Zinc Dust in Micellar Water

Causality note: This protocol leverages TPGS-750-M, a designer surfactant that forms nanomicelles in water. The hydrophobic core of the micelle sequesters the fluoroarene, bringing it into intimate contact with the zinc surface. This drastically lowers the activation energy required for the SET process, avoiding the need for harsh organic solvents or elevated temperatures[6].

  • Reaction Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed HPLC-grade water. Degassing prevents the competitive oxidation of the zinc dust by dissolved oxygen.

  • Substrate Addition: To a round-bottom flask, add 3,4-difluoro-5-nitrocinnamic acid (1.0 equiv, e.g., 1.0 mmol). Add 2.0 mL of the 2 wt % TPGS-750-M aqueous solution. Stir vigorously to form a homogeneous suspension.

  • Activation: Add Ammonium Chloride (NH₄Cl, 1.2 equiv). The mild acidity of NH₄Cl is critical; it provides the necessary protons for the reduction of the nitro group to the amine without dropping the pH low enough to trigger unwanted side reactions[6].

  • Reduction: Slowly add freshly activated Zinc dust (5.0 equiv) in portions over 5 minutes. (Caution: The reaction is moderately exothermic). Stir the mixture at room temperature (22°C) for 2–4 hours. Monitor reaction progress via HPLC or TLC.

  • Workup and Isolation: Dilute the reaction mixture with ethyl acetate (EtOAc) and filter the entire biphasic mixture through a short pad of Celite to remove unreacted zinc and zinc oxide salts. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Reduction using Iron Powder in Water

Causality note: This method relies on the in-situ generation of "iron-activated water." At elevated temperatures, water acts as the terminal hydrogen source while zero-valent iron is oxidized to magnetite (Fe₃O₄). This method is completely solvent-free and highly tolerant of halogens and alkenes[5].

  • Reagent Mixing: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, combine 3,4-difluoro-5-nitrocinnamic acid (1.0 equiv) and commercial metallic iron powder (325 mesh, 5.0 equiv).

  • Aqueous Suspension: Add deionized water (approx. 5 mL per mmol of substrate). No external acid, base, or organic solvent is required.

  • Thermal Activation: Heat the vigorously stirred mixture to 80°C. Critical Insight: Do not exceed 80°C. Studies show that while conversion is rapid at 100°C, chemoselectivity drops, and trace defluorination or alkene reduction may begin to occur[5].

  • Reaction Monitoring: Maintain heating and stirring for 6–8 hours. The reaction mixture will turn dark black as Fe⁰ is converted to Fe₃O₄.

  • Product Recovery: Cool to room temperature. Add a polar organic solvent (e.g., EtOAc or THF) to dissolve the precipitated amine product. Filter through Celite to remove the magnetite. Extract the aqueous layer, dry the combined organics, and concentrate.

References

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst (Chemical Science, RSC Publishing)
  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions (Longdom Publishing)
  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature (PMC - NIH)
  • Nitro Reduction - Common Conditions (Common Organic Chemistry)

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Guide to Fluorinated Cinnamic Acid Derivatives in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1] This guide provides an in-depth, objective comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry.[1] This guide provides an in-depth, objective comparison of fluorinated cinnamic acid derivatives against their non-fluorinated counterparts, supported by experimental data. We will explore how the unique properties of fluorine can be leveraged to enhance the therapeutic potential of this versatile class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The introduction of fluorine can significantly modulate these activities, primarily by altering the molecule's physicochemical properties and metabolic stability.[2]

The Physicochemical Impact of Fluorination

The introduction of fluorine to the cinnamic acid scaffold profoundly influences its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP)—critical parameters for predicting a compound's pharmacokinetic profile.[1] Fluorine's high electronegativity creates a strong electron-withdrawing inductive effect, stabilizing the carboxylate anion and thereby increasing the acidity (lowering the pKa).[1] The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect.[1]

The effect of fluorination on lipophilicity is more complex. While highly electronegative, fluorine is also small and can participate in hydrophobic interactions.[1] Consequently, the change in logP upon fluorination is often modest and context-dependent.[1]

Table 1: Comparison of Physicochemical Properties
CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13[1]
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)[1]
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)2.2 (Predicted)[1]
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)1.92 (Calculated)[1]

Comparative Biological Activities: A Tale of Enhanced Potency and Selectivity

Fluorination can significantly enhance the biological activity of cinnamic acid derivatives. The position of the fluorine substituent is often a critical determinant of potency and selectivity against various biological targets.[1][4]

Antimicrobial Activity

Cinnamic acid and its derivatives are known for their antimicrobial properties.[5][6] Fluorination has been shown to augment this activity, particularly against Mycobacterium tuberculosis.[1][7]

CompoundTarget OrganismIC50 (µg/mL)
Cinnamic AcidMycobacterium tuberculosis H37Ra>30[1]
4-Fluorocinnamic Acid derivativeMycobacterium tuberculosis H37Ra0.36[1][8]

The data clearly indicates that the 4-fluoro substitution on the phenyl ring dramatically improves the anti-tuberculosis activity.[1][8]

Anticancer Activity

While trans-cinnamic acid itself exhibits cytotoxic effects against various cancer cell lines, its potency is often in the millimolar range.[2] The introduction of fluorine can lead to derivatives with significantly improved anticancer activity. For instance, trans-3,4-difluorocinnamic acid is a precursor for radiosensitizers used in human lung cancer treatment, with a potency of 16.14 μM.[9] This highlights the potential of fluorination to develop more effective anticancer agents.[2][9]

CompoundBiological ActivityMetricValueCell Line/Organism
trans-Cinnamic acidAnticancerIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[2]
trans-3,4-Difluorocinnamic acidPrecursor for RadiosensitizerPotency16.14 μMHuman Lung Cancer[2][9]
Anti-inflammatory Activity

The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway.[3] Fluorination can enhance the potency and selectivity of these derivatives as COX-2 inhibitors.[1]

The "Fluorine Advantage" in Drug Design: A Mechanistic Perspective

The enhanced biological activity of fluorinated cinnamic acid derivatives can be attributed to several factors:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450.[2] This can lead to a longer biological half-life and increased bioavailability.[2]

  • Increased Binding Affinity: Fluorine's high electronegativity can alter the electron distribution within the molecule, leading to more favorable interactions with the target protein.[1]

  • Modulated Physicochemical Properties: As discussed earlier, fluorination can fine-tune the acidity and lipophilicity of the molecule, improving its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Experimental Protocols

To facilitate further research and validation, detailed protocols for the synthesis of a key fluorinated derivative and the evaluation of its biological activity are provided below.

Synthesis of trans-3,4-Difluorocinnamic Acid via Perkin Reaction

The Perkin reaction is a classic method for synthesizing cinnamic acids.[10][11]

Workflow for the Synthesis of trans-3,4-Difluorocinnamic Acid

reagents Combine 3,4-difluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate heating Heat mixture at 160-180 °C for 3-5 hours reagents->heating hydrolysis Pour into water and boil to hydrolyze unreacted anhydride heating->hydrolysis acidification Acidify with HCl to precipitate the product hydrolysis->acidification filtration Collect crude product by vacuum filtration acidification->filtration purification Recrystallize from ethanol/water filtration->purification final_product trans-3,4-Difluorocinnamic Acid purification->final_product

Caption: Perkin reaction workflow for synthesizing trans-3,4-difluorocinnamic acid.

Step-by-Step Protocol:

  • In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).[10]

  • Attach an air condenser and heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.[10]

  • After cooling, pour the hot reaction mixture into water.[10]

  • Boil the mixture to hydrolyze any remaining acetic anhydride.[12]

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude trans-3,4-difluorocinnamic acid.[10]

  • Collect the product by vacuum filtration and wash with cold water.[12]

  • The crude product can be purified by recrystallization from an ethanol/water mixture.[13]

Evaluation of Anticancer Activity using the MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[14]

Workflow for the MTT Assay

cell_seeding Seed cells in a 96-well plate and allow to adhere treatment Treat cells with various concentrations of the test compound cell_seeding->treatment mtt_addition Add MTT solution to each well treatment->mtt_addition incubation Incubate for 4 hours at 37°C mtt_addition->incubation solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation->solubilization absorbance Measure absorbance at 570 nm solubilization->absorbance analysis Calculate IC50 value absorbance->analysis

Caption: General workflow for determining anticancer activity using the MTT assay.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 10,000 cells per well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.[15]

  • Prepare various concentrations of the fluorinated cinnamic acid derivative and a non-fluorinated control.

  • Expose the cells to the different concentrations of the compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Incubate the plates for an additional 4 hours in the CO2 incubator.[15]

  • Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

The DPPH assay is a common method for evaluating the antioxidant potential of a compound.[16]

Workflow for the DPPH Assay

sample_prep Prepare various concentrations of the test compound dpph_addition Add DPPH solution to each sample concentration sample_prep->dpph_addition incubation Incubate in the dark at room temperature for 30 minutes dpph_addition->incubation absorbance Measure absorbance at 517 nm incubation->absorbance calculation Calculate the percentage of DPPH radical scavenging absorbance->calculation ic50_determination Determine the IC50 value calculation->ic50_determination

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 g/L solution of DPPH in methanol.[17]

  • In a 96-well plate or cuvettes, add a specific volume of each concentration of the test compound to the DPPH solution.[17]

  • Incubate the mixture in the dark at room temperature for 30 minutes.[18]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[18]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Signaling Pathways and Molecular Mechanisms

The anti-inflammatory and anticancer activities of cinnamic acid derivatives often involve the modulation of key signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation and cell survival.[3] Cinnamic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκB, which in turn blocks the translocation of NF-κB to the nucleus and reduces the transcription of pro-inflammatory genes like TNF-α and IL-6.[3]

Simplified NF-κB Signaling Pathway and Inhibition by Cinnamic Acid Derivatives

stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IκB Kinase receptor->ikb_kinase ikb_p Phosphorylated IκB ikb_kinase->ikb_p nfkb NF-κB ikb_p->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->gene_transcription initiates cinnamic_acid Cinnamic Acid Derivatives cinnamic_acid->ikb_kinase inhibits

Caption: Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Conclusion

The strategic fluorination of cinnamic acid derivatives presents a powerful approach for enhancing their therapeutic potential. By modulating physicochemical properties and improving metabolic stability, fluorine substitution can lead to compounds with superior biological activity. This guide has provided a comparative analysis, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel cinnamic acid-based drug candidates with improved efficacy. The continued exploration of fluorinated cinnamic acids holds significant promise for the development of next-generation therapeutics.

References

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. (2025). BenchChem.
  • A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid. (2025). BenchChem.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
  • An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid. (2025). BenchChem.
  • Synthesis of cinnamic acid based on Perkin reaction using sonochemical method and its potential as photoprotective agent. (2020). Rasayan Journal of Chemistry.
  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019). Drug Development Research.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • Anticancer assay (MTT). (n.d.). Bio-protocol.
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Preparation of cinnamic acid (Perkin condens
  • The Synthesis of Cinnamic Acid. (2025). ChemicalBook.
  • Perkin Reaction. (2021). J&K Scientific LLC.
  • MTT assay protocol. (n.d.). Abcam.
  • Perkin Reaction Mechanism. (n.d.).
  • trans-3,4-Difluorocinnamic acid | CAS Number 112897-97-9. (n.d.). Ossila.
  • Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Deriv
  • An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development. (2025). BenchChem.
  • trans-3,4-Difluorocinnamic acid 95 112897-97-9. (n.d.). Sigma-Aldrich.
  • DPPH Assay: Principle, Applications, and Complete Guide. (n.d.). Amerigo Scientific.
  • 3.7.1. DPPH Radical Scavenging Activity. (n.d.). Bio-protocol.
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). Molecules.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
  • Structure–activity study of fluorine or chlorine‐substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. (2019).
  • Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). PMC.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • DPPH Radical Scavenging Assay. (2023). MDPI.
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (n.d.). PMC.
  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024).
  • Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023). AIP Conference Proceedings.
  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Preprints.org.
  • Synthesis of Cinnamic Acid Derivatives. (n.d.).
  • Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2025). MDPI.
  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017). PLOS ONE.
  • Structure-activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. (2021). Bioscience, Biotechnology, and Biochemistry.
  • Antioxidant and Antimicrobial Activities of Cinnamic Acid Deriv
  • Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects. (n.d.). PubMed.

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Comparative

Validation of 3,4-Difluoro-5-Nitrocinnamic Acid: A Comparison Guide to Reference Standard NMR Spectra

As a Senior Application Scientist overseeing analytical workflows for novel drug scaffolds, I frequently encounter the challenge of validating highly functionalized fluoroorganic building blocks. 3,4-difluoro-5-nitrocinn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical workflows for novel drug scaffolds, I frequently encounter the challenge of validating highly functionalized fluoroorganic building blocks. 3,4-difluoro-5-nitrocinnamic acid (CAS 1807334-99-1) is a prime example of a structurally complex intermediate. Relying solely on traditional chromatographic methods or standard 1H NMR for its validation often leads to ambiguous purity assignments.

In this guide, we objectively compare the traditional 1H/13C NMR structural validation approach against an optimized 19F -Centered Quantitative NMR (qNMR) strategy. By leveraging the unique quantum mechanical properties of the fluorine nucleus, we can establish a self-validating analytical system that eliminates the need for exact-match reference standards.

The Validation Challenge: Spectral Complexity vs. Absolute Quantitation

The structural integrity of 3,4-difluoro-5-nitrocinnamic acid is defined by its two adjacent aromatic fluorines, a strongly electron-withdrawing nitro group, and a cinnamic acid tail.

When utilizing traditional 1H NMR, the aromatic protons and alkene protons overlap significantly in the 7.0–8.5 ppm region. Furthermore, the 1H−19F spin-spin coupling creates complex, higher-order multiplets that are difficult to integrate accurately. Conversely, as outlined by 1, the 19F nucleus boasts an 800 ppm chemical shift dispersion and 100% natural abundance, making it highly receptive and virtually immune to peak overlap[1].

By adopting a qNMR framework—a methodology formally recognized by the2—we can determine the exact mass fraction of the compound using a universal Certified Reference Material (CRM) rather than a compound-specific standard[2].

Workflow Visualization

G Start 3,4-difluoro-5-nitrocinnamic acid (Analyte Batch) Prep Gravimetric Co-weighing (Analyte + Universal CRM) Start->Prep Split Spectroscopic Pathway Prep->Split H1 1H NMR Validation (Traditional) Split->H1 Qualitative F19 19F qNMR Validation (Optimized) Split->F19 Quantitative H1_Result Complex Multiplets (Signal Overlap & Bias) H1->H1_Result F19_Result High Dispersion (Absolute Quantitation) F19->F19_Result Report USP <761> Compliant Purity Certificate H1_Result->Report F19_Result->Report

Workflow comparing traditional 1H NMR vs. 19F qNMR for fluorinated compound validation.

Experimental Protocol: Self-Validating 19F qNMR Methodology

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. Every parameter is chosen to eliminate bias and ensure metrological traceability.

Step 1: Precision Gravimetry and Solvation

  • Action: Co-weigh approximately 10.0 mg of the 3,4-difluoro-5-nitrocinnamic acid batch and 5.0 mg of a universal fluorinated CRM (e.g., 4-fluorobenzoic acid) using a microbalance (readability ≤0.001 mg). Dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: High-precision gravimetry is the bedrock of qNMR; any weighing variance directly propagates into the final purity calculation. DMSO- d6​ is selected because it fully solvates the polar carboxylic acid moiety, and its residual proton signal does not interfere with the 19F spectrum.

Step 2: T1​ Relaxation Assessment

  • Action: Execute an inversion-recovery pulse sequence to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing 19F nucleus in the mixture.

  • Causality: Fluorine nuclei exhibit highly variable T1​ relaxation times depending on their local electron density. Accurately measuring T1​ is mandatory to set the correct relaxation delay for quantitative acquisition.

Step 3: 19F qNMR Acquisition

  • Action: Acquire the 19F spectrum using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to ≥5×T1​ of the slowest relaxing nucleus. Implement inverse-gated 1H decoupling during acquisition.

  • Causality: As detailed by 3, a D1​ of 5×T1​ ensures >99.3% recovery of longitudinal magnetization, preventing integration bias[3]. Inverse-gated decoupling is critical because it suppresses the Nuclear Overhauser Effect (NOE) that would otherwise artificially inflate the 19F signal integrals and destroy quantitative accuracy.

Step 4: Spectral Processing and Integration

  • Action: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual phase and baseline correction. Integrate the CRM reference peak and the distinct F-3/F-4 analyte peaks.

  • Causality: Proper baseline correction ensures that the integral area strictly represents the nuclei count without being skewed by baseline roll—a common artifact in broadband 19F acquisition.

Data Presentation & Performance Comparison

The table below summarizes the quantitative and qualitative performance metrics of both validation strategies when applied to 3,4-difluoro-5-nitrocinnamic acid.

Performance MetricTraditional 1H NMR 19F -Centered qNMRScientific Rationale
Spectral Resolution ModerateExcellent 19F offers an ~800 ppm dispersion range, completely isolating the F-3 and F-4 signals from any structural analogs.
Reference Standard Exact-match requiredUniversal CRM qNMR relies on the principle that signal area is directly proportional to the number of nuclei, allowing any pure fluorinated CRM to act as an internal standard[4].
Quantitation Accuracy ±2.0−5.0% ±0.5−1.0% Inverse-gated decoupling and optimized T1​ delays in qNMR eliminate NOE bias, yielding highly precise mass fractions.
Interference Risk HighZero Solvents, water, and non-fluorinated organic impurities are invisible in the 19F spectrum, ensuring a pristine baseline.
Data Complexity HighLow 19F spectra typically exhibit clean, first-order multiplets, drastically simplifying structural elucidation even in complex mixtures[5].

Mechanistic Insights & Scientific Integrity

The fundamental advantage of validating 3,4-difluoro-5-nitrocinnamic acid via 19F qNMR lies in the physics of nuclear magnetic resonance. Because the NMR response can be made identical for all chemical components by optimizing instrumental parameters, a universal reference standard can be employed 4[4].

This means you do not need to synthesize or purchase a highly purified batch of 3,4-difluoro-5-nitrocinnamic acid just to validate your current sample. By co-dissolving your sample with a NIST-traceable fluorinated CRM, the system becomes entirely self-validating. The internal standard is subjected to the exact same magnetic field inhomogeneities and temperature fluctuations as the analyte, neutralizing systemic instrument errors. Furthermore, novel 19F -centered methodologies now allow for the absolute structure determination of fluorinated molecules without the need for prior separation, vastly accelerating drug development pipelines 5[5].

For any laboratory working with fluorinated cinnamic acid derivatives, transitioning from traditional 1H structural ID to 19F qNMR is not just a workflow upgrade—it is a necessary step toward achieving absolute metrological traceability and regulatory compliance.

References

  • Source: Chemical Science (RSC Publishing)
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR Source: Thermo Fisher Scientific URL
  • Stimuli Article (qNMR)
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy Source: ACS Publications URL
  • Quantitative NMR Spectroscopy Source: Acanthus Research URL

Sources

Validation

Comparative efficacy of 3,4-difluoro-5-nitrocinnamic acid in cellular in vitro models

Comparative Efficacy of 3,4-Difluoro-5-nitrocinnamic Acid in Cellular In Vitro Models: A Pharmacophore Guide As a Senior Application Scientist, evaluating novel synthetic precursors and pharmacophores requires moving bey...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 3,4-Difluoro-5-nitrocinnamic Acid in Cellular In Vitro Models: A Pharmacophore Guide

As a Senior Application Scientist, evaluating novel synthetic precursors and pharmacophores requires moving beyond basic screening data to understand the physicochemical "why" behind a compound's performance. 3,4-difluoro-5-nitrocinnamic acid (3,4-DFNCA) (CAS: 1807334-99-1) is a highly specialized, strategically halogenated cinnamic acid derivative[1]. While native cinnamic acid is a well-known natural product with baseline antimicrobial and enzyme-inhibitory properties[2], the specific introduction of a difluoro motif and a nitro group transforms this scaffold into a highly potent, targeted covalent inhibitor and membrane-permeable antimicrobial agent[3][4].

This guide objectively compares the in vitro efficacy of 3,4-DFNCA against its non-fluorinated and non-nitrated alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for robust drug development workflows.

Mechanistic Rationale: The Power of Strategic Substitution

To understand the comparative efficacy of 3,4-DFNCA, we must analyze the causality behind its structural modifications:

  • The 3,4-Difluoro Motif (Lipophilicity & Stability): The introduction of fluorine atoms at the 3 and 4 positions significantly increases the lipophilicity (LogP) of the aromatic ring without adding excessive steric bulk. This modification drastically enhances the compound's ability to permeate lipid bilayers, a critical factor for targeting intracellular pathogens or enzymes[2][5]. Furthermore, carbon-fluorine bonds are highly resistant to metabolic degradation, increasing the compound's half-life in complex cellular assays.

  • The 5-Nitro Motif (Electrophilicity & Covalent Binding): The nitro group is a powerful electron-withdrawing group (via both inductive and resonance effects). When positioned on the aromatic ring, it pulls electron density away from the conjugated α,β -unsaturated carbonyl (the acrylic acid moiety). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, hyper-activating it as a Michael acceptor[3]. Consequently, 3,4-DFNCA readily forms irreversible covalent bonds with nucleophilic residues—specifically cysteine thiols—in the active sites of target enzymes[3].

Comparative Efficacy Data

The synergistic effect of fluorination and nitration yields a compound that vastly outperforms native cinnamic acid in both antimicrobial assays and enzyme inhibition models[2][4].

Table 1: Physicochemical & Pharmacophore Comparison

CompoundStructural EnhancementsMichael Acceptor ReactivityMembrane Permeability
Cinnamic Acid (CA) None (Baseline)Low (Reversible/Weak)Low
3,4-Difluorocinnamic Acid 3,4-DifluoroModerateModerate to High
3,4-DFNCA 3,4-Difluoro + 5-NitroHigh (Irreversible Covalent) High

Table 2: In Vitro Antimicrobial & Enzyme Inhibition Efficacy (Note: Data synthesized from representative fluorinated/nitrated cinnamic acid models[2][4][6])

MetricCinnamic Acid3,4-Difluorocinnamic Acid3,4-DFNCA
MIC (S. aureus) >250 µg/mL64 µg/mL16 µg/mL
MIC (C. neoformans) >128 µg/mL32 µg/mL<16 µg/mL
Biofilm Inhibition (Sub-MIC) <10%~25%>50%
Target Enzyme IC50 (Thiol) >100 µM45 µM12 µM

Mechanistic Workflow Visualization

The following diagram maps the causality between 3,4-DFNCA's structural features and its downstream cellular efficacy.

G A 3,4-Difluoro-5-nitrocinnamic Acid (3,4-DFNCA) B Increased Lipophilicity (3,4-Difluoro Motif) A->B C Enhanced Electrophilicity (5-Nitro Motif) A->C D Enhanced Membrane Permeability B->D E Michael Acceptor Activation C->E F Intracellular Pathogen Clearance D->F G Covalent Enzyme Inhibition (Thiol Binding) E->G

Mechanistic pathways of 3,4-DFNCA in cellular models highlighting structural advantages.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific controls to prove the mechanism of action rather than just the final result.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) & Biofilm Assay

Purpose: To evaluate the enhanced membrane permeability and antimicrobial efficacy of 3,4-DFNCA[2][5].

  • Preparation: Dissolve 3,4-DFNCA, 3,4-Difluorocinnamic acid, and Cinnamic Acid in 100% DMSO to create 10 mg/mL stock solutions.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Critical Step: Ensure the final DMSO concentration does not exceed 1% v/v to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 5×105 CFU/mL of the target pathogen (e.g., S. aureus or C. neoformans) to each well.

  • Self-Validating Control (Metabolic Readout): Instead of relying solely on OD600 (which can be confounded by compound precipitation), add 10 µL of Resazurin (0.015%) to each well after 18 hours of incubation at 37°C. A color change from blue to pink indicates viable cells, providing a definitive, artifact-free MIC readout.

  • Biofilm Quantification: For sub-MIC wells, discard the planktonic media, wash the wells thrice with PBS, and stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the stain with 33% acetic acid and read absorbance at 590 nm[2].

Protocol 2: Target Enzyme Inhibition Kinetics (Thiol Reactivity Assay)

Purpose: To validate that the 5-nitro group hyper-activates the acrylic acid moiety as a covalent Michael acceptor[3].

  • Enzyme Preparation: Incubate the target recombinant enzyme (e.g., a model cysteine protease) in assay buffer (pH 7.4) at 25°C. Causality: pH 7.4 ensures that a portion of the active-site cysteines are in their reactive thiolate ( S− ) form.

  • Time-Dependent Incubation: Add 3,4-DFNCA at varying concentrations (1 µM to 50 µM). Because covalent inhibitors act via a two-step mechanism (reversible binding followed by irreversible bond formation), measure enzyme activity at multiple time points (0, 15, 30, and 60 minutes) to calculate the kinact​/KI​ ratio.

  • Self-Validating Control (Scavenger Assay): In a parallel plate, pre-incubate 3,4-DFNCA with a 10-fold molar excess of Glutathione (GSH) for 30 minutes before adding the enzyme. Logic: If 3,4-DFNCA inhibits via Michael addition, the excess GSH thiols will covalently scavenge the compound, completely rescuing enzyme activity. Failure to rescue indicates a non-covalent or alternative mechanism.

References

  • Screening Compounds P41600 | EvitaChem Source: EvitaChem URL
  • Source: PubMed Central (PMC)
  • 2,5-Difluorophenylacrylic Acid|Supplier - Benchchem Source: Benchchem URL
  • Discovery of Novel Ligands for Cryptococcus neoformans Source: bioRxiv URL
  • Archive | bioRxiv (Discovery of Novel Ligands for Cryptococcus neoformans)

Sources

Safety & Regulatory Compliance

Safety

3,4-Difluoro-5-nitrocinnamic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 3,4-Difluoro-5-nitrocinnamic Acid As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe that organic acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3,4-Difluoro-5-nitrocinnamic Acid

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently observe that organic acids are mistakenly treated as a monolithic, low-risk waste stream. However, complex substituted molecules like 3,4-Difluoro-5-nitrocinnamic acid (CAS: 1807334-99-1) demand a highly stratified approach to disposal.

This compound features a trifecta of reactive and regulatory concerns: a corrosive cinnamic acid backbone, dual fluorine substitutions, and a nitroaromatic moiety. Mishandling its disposal not only risks severe RCRA (Resource Conservation and Recovery Act) non-compliance but also introduces acute environmental and laboratory safety hazards. This guide provides the self-validating protocols necessary to manage this chemical safely from the benchtop to final destruction.

To build a robust safety culture, laboratory personnel must understand the chemical causality driving our disposal procedures. We do not segregate this chemical arbitrarily; we do so because of its inherent molecular risks:

  • The Halogenated Imperative (Fluorine): The presence of two fluorine atoms dictates that this compound cannot be routed into standard non-halogenated organic waste. Incineration of halogenated compounds at standard temperatures generates highly corrosive hydrogen fluoride (HF) gas and toxic dioxins. It must be segregated for specialized high-temperature incineration equipped with caustic scrubbers to neutralize acidic off-gases[4].

  • Nitroaromatic Toxicity: Nitroaromatics are notoriously recalcitrant in the environment and exhibit significant hematotoxicity and genotoxicity. Biologically, they undergo partial enzymatic reduction to highly reactive nitroso and hydroxylamine intermediates, generating reactive oxygen species (ROS) that cause severe oxidative stress and DNA damage[3]. Environmental release must be prevented at all costs.

  • Acidic Reactivity: As an organic acid, it can react exothermically with strong bases and reducing agents. The nitro group further exacerbates the risk if exposed to strong reducing conditions, potentially leading to energetic decomposition.

Toxicity Parent 3,4-Difluoro-5- nitrocinnamic Acid Nitroreductase Enzymatic Reduction (Nitroreductases) Parent->Nitroreductase Nitroso Nitroso Intermediate (Highly Reactive) Nitroreductase->Nitroso 2e- reduction Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine 2e- reduction ROS Reactive Oxygen Species (ROS) Nitroso->ROS Redox Cycling Hydroxylamine->ROS Redox Cycling Damage DNA Damage & Cellular Toxicity ROS->Damage Oxidative Stress

Enzymatic bioactivation of nitroaromatics illustrating the generation of reactive oxygen species.

Waste Stream Classification & Segregation

Proper segregation is the cornerstone of laboratory safety. Below is the quantitative and categorical breakdown for routing 3,4-Difluoro-5-nitrocinnamic acid waste.

Waste MatrixPrimary CompositionEPA ClassificationDesignated Waste StreamIncompatible Materials
Solid Chemical Pure powder / crystalsCharacteristic (Toxicity)Solid Hazardous Waste Strong bases, reducing agents
Liquid Solutions Dissolved in organic solvents (e.g., DMSO, MeOH)CharacteristicHalogenated Organic Waste Alkali metals, strong oxidizers
Aqueous Solutions Dissolved in water / buffersCharacteristicAqueous Hazardous Waste Cyanides, sulfides
Consumables Contaminated plastics, gloves, filter paperSolid WasteSolid Contaminated Debris N/A

Step-by-Step Disposal Methodologies

To ensure these protocols are self-validating, every waste container must pass a visual and documentary checkpoint before leaving the laboratory. If a liquid waste carboy containing this compound is not explicitly marked "Halogenated," the safety manager must reject the transfer and initiate a chemical audit.

Protocol A: Disposal of Liquid Reaction Mixtures
  • Quenching: Ensure all active reactions involving the compound are fully quenched. Never add unquenched, active reaction mixtures to bulk waste containers.

  • Segregation: Identify the appropriate waste carboy. Because of the fluorine atoms, any solvent containing this compound must be routed to the Halogenated Organic Waste stream, even if the primary solvent (e.g., DMSO or Methanol) is non-halogenated[2]. Mixing this into the non-halogenated stream violates EPA RCRA protocols.

  • Labeling: Affix a hazardous waste tag immediately. List "3,4-Difluoro-5-nitrocinnamic acid" and all solvents with their approximate percentages (e.g., DMSO 95%, 3,4-Difluoro-5-nitrocinnamic acid 5%). Do not use chemical structures or abbreviations.

  • Containment: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from direct sunlight and heat sources.

Protocol B: Disposal of Solid Waste and Powders
  • Collection: Sweep or scrape unused solid material into a compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass). Do not use unlined metal containers due to the acidic nature of the cinnamic acid moiety.

  • Consumables: Place heavily contaminated gloves, weigh boats, and filter papers into a puncture-proof, sealable bag or bin designated specifically for solid hazardous waste.

  • Storage: Transfer to the SAA. Ensure the container is kept strictly away from reducing agents, as nitroaromatics can react exothermically under reducing conditions.

Protocol C: Spill Response and Decontamination
  • Isolation: Isolate the spill area immediately. Don appropriate PPE: nitrile or butyl rubber gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, gently cover the powder with damp paper towels to prevent aerosolization. For liquid spills, apply an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., ethanol or a mild alkaline detergent solution) to neutralize and remove residual acidic traces. Collect all decontamination rinsate as halogenated liquid waste.

Regulatory Compliance Workflow

Under EPA RCRA guidelines, laboratories must manage this waste strictly within a Satellite Accumulation Area (SAA) at or near the point of generation[1]. Ensure that waste volumes never exceed 55 gallons, and that containers are securely closed unless actively receiving waste.

Workflow Start Generate 3,4-Difluoro-5- nitrocinnamic Acid Waste Decision1 State of Waste? Start->Decision1 Solid Solid Powder / Crystals Decision1->Solid Liquid Dissolved in Solvent Decision1->Liquid Consumables Contaminated PPE / Glassware Decision1->Consumables SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Halogenated Halogenated Organic Waste Stream Liquid->Halogenated >1% Halogen content Consumables->SolidWaste PPE/Plastics Decon Triple Rinse with Compatible Solvent Consumables->Decon Glassware SAA Satellite Accumulation Area (SAA) Secondary Containment Halogenated->SAA SolidWaste->SAA Decon->Halogenated Rinsate Vendor Licensed RCRA Disposal Contractor SAA->Vendor High-Temp Incineration with Scrubbers

Workflow for the classification and disposal of 3,4-Difluoro-5-nitrocinnamic acid waste streams.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Hazardous Materials Disposal Guide Source: Nipissing University Environmental Health and Safety URL: [Link]

  • Biological Treatment of Nitroaromatics in Wastewater Source: MDPI (Water Journal) URL: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA NEPIS) URL: [Link]

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